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5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine Documentation Hub

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  • Product: 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
  • CAS: 915921-66-3

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Content Focus: Structural deconstruction, predictive ADME, and validated in vitro pharmacokinetic (PK) methodologies. Executive Summary The compound 5...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Content Focus: Structural deconstruction, predictive ADME, and validated in vitro pharmacokinetic (PK) methodologies.

Executive Summary

The compound 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine represents a highly functionalized scaffold frequently encountered in modern drug discovery. The 1,3,4-thiadiazole core is a well-documented bioisostere of pyrimidine and oxadiazole, prized for its ability to modulate physicochemical properties and interact with diverse biological targets through hydrogen bonding and mesoionic behavior[1]. However, the integration of a flexible ethyl linker and a lipophilic 4-methylphenoxy moiety introduces specific pharmacokinetic variables—most notably, targeted liabilities for cytochrome P450 (CYP450) mediated oxidative metabolism[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic protocol listing. Here, we will deconstruct the molecular architecture of this compound, predict its in vivo behavior, and establish a self-validating framework for empirical PK profiling.

Structural Deconstruction & Predictive ADME

Understanding the pharmacokinetic fate of a molecule requires dissecting its constituent pharmacophores. The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound is dictated by three distinct structural domains:

  • 1,3,4-Thiadiazol-2-amine Core: This sulfur-containing heterocycle exhibits small regions of low electron density on the sulfur atom (C-S σ* orbitals), which facilitates target protein interaction but also influences aqueous solubility[1]. The primary amine at the 2-position acts as a strong hydrogen bond donor, which can limit passive membrane permeability but is essential for target engagement. Metabolically, this core is highly stable against ring-opening, though the primary amine is susceptible to Phase II N-acetylation or N-glucuronidation[3].

  • Ethyl Linker: Provides conformational flexibility. While generally stable, it can undergo minor aliphatic oxidation under high oxidative stress.

  • 4-Methylphenoxy Group: This is the primary metabolic soft spot. The para-methyl group on the aromatic ring is a classic target for rapid CYP450-mediated aliphatic hydroxylation[2]. Additionally, the ether linkage is susceptible to O-dealkylation, a pathway typically driven by CYP3A4 and CYP2C9[4].

Table 1: Predicted Physicochemical & ADME Properties
ParameterPredicted ValueDMPK Interpretation
Molecular Weight 235.31 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5 compliant).
cLogP ~2.1 - 2.5Moderate lipophilicity; suggests good partitioning but potential for moderate plasma protein binding.
Topological Polar Surface Area (TPSA) 73.5 ŲFavorable for intestinal absorption; borderline for blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 4Balanced profile; the primary amine restricts excessive passive diffusion.
Predicted Hepatic Clearance Moderate to HighDriven by the rapid oxidation of the para-methyl group[2].

Metabolic Pathways & Biotransformation

The biotransformation of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is heavily skewed toward Phase I oxidative metabolism. Based on structural analogs containing the 4-methylphenoxy group, the molecule undergoes rapid conversion into its component carboxylic acid via a hydroxymethyl intermediate[2].

MetabolicPathway Parent 5-[2-(4-Methylphenoxy)ethyl]- 1,3,4-thiadiazol-2-amine (Parent Drug) CYP Hepatic CYP450 (CYP2C9 / CYP3A4) Parent->CYP Oxidation M1 Hydroxymethyl Metabolite (Phase I Active) CYP->M1 Aliphatic Hydroxylation M3 O-Dealkylation Products (p-Cresol + Alcohol) CYP->M3 Ether Cleavage M2 Carboxylic Acid Metabolite (Phase II / Excreted) M1->M2 ADH/ALDH

Fig 1. Predicted Phase I metabolic biotransformation pathways for the target compound.

In Vitro Pharmacokinetic Profiling Protocols

To empirically validate the predictive models above, a robust, self-validating in vitro testing cascade is required. The following protocols are engineered to isolate specific PK variables while controlling for assay artifacts.

PKWorkflow Step1 Compound Preparation Step2 In Vitro Incubation Step1->Step2 Step3 Protein Precipitation Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 PK Data Modeling Step4->Step5

Fig 2. Standardized high-throughput in vitro pharmacokinetic screening workflow.

Protocol A: Microsomal Metabolic Stability (HLMs)

Causality & Rationale: Human Liver Microsomes (HLMs) are utilized because the primary clearance mechanism is anticipated to be CYP450-mediated oxidation of the 4-methylphenoxy group[2]. We mandate the use of an NADPH regenerating system; without it, CYP enzymes remain inactive, leading to false-positive stability data.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to ensure DMSO concentration remains <0.1% (excess DMSO inhibits CYP3A4).

  • Incubation: Combine the compound with pooled HLMs (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures microsomal proteins, halting metabolism and precipitating the protein for clean LC-MS/MS injection.

  • Validation: Run Verapamil (high clearance) and Dextromethorphan (low/moderate clearance) in parallel to validate the enzymatic viability of the HLM batch[4].

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol B: Caco-2 Permeability & Efflux

Causality & Rationale: The 1,3,4-thiadiazol-2-amine core contains a primary amine that can act as a substrate for apical efflux transporters like P-glycoprotein (P-gp)[5]. Caco-2 bidirectional transport assays (Apical to Basolateral [A-B] and Basolateral to Apical [B-A]) are critical to calculate the Efflux Ratio (ER).

Step-by-Step Methodology:

  • Monolayer Culture: Culture Caco-2 cells on polycarbonate filter inserts for 21 days until differentiated.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm². Co-incubate with Lucifer Yellow; a rejection rate >99% validates tight junction integrity.

  • Dosing: Add the compound (10 µM in HBSS buffer, pH 7.4) to the donor chamber.

  • Incubation: Incubate at 37°C for 2 hours.

  • Sampling: Collect samples from both donor and receiver chambers. Calculate the apparent permeability ( Papp​ ) for both directions.

  • Interpretation: An ER ( Papp​B−A/Papp​A−B ) > 2.0 indicates active efflux, suggesting the compound may require structural optimization (e.g., methylation of the primary amine) to improve oral absorption.

Protocol C: Plasma Protein Binding (Equilibrium Dialysis)

Causality & Rationale: While ultrafiltration is faster, the lipophilic nature of the 4-methylphenoxy group makes it prone to non-specific binding to filter membranes. Equilibrium dialysis provides a true thermodynamic equilibrium, ensuring the calculated fraction unbound ( fu​ ) is accurate.

Step-by-Step Methodology:

  • Setup: Use a 96-well rapid equilibrium dialysis (RED) device with a molecular weight cutoff (MWCO) of 8,000 Da.

  • Loading: Spike human plasma with the compound to a final concentration of 5 µM. Load 200 µL of spiked plasma into the donor chamber and 350 µL of PBS (pH 7.4) into the receiver chamber.

  • Equilibration: Seal and incubate on an orbital shaker at 37°C with 5% CO2 for 4 hours.

  • Matrix Matching: Post-incubation, cross-matrix the samples (add blank plasma to buffer samples, and blank buffer to plasma samples) to ensure identical matrix effects during LC-MS/MS ionization.

  • Calculation: Calculate % Bound = [(Concentrationplasma​−Concentrationbuffer​)/Concentrationplasma​]×100 .

Table 2: Representative PK Data Matrix Framework

(For documentation and comparative analysis during lead optimization)

AssayMetricTarget ThresholdAnalytical Significance
HLM Stability CLint​ (µL/min/mg)< 30 µL/min/mgDetermines hepatic first-pass metabolism vulnerability.
Caco-2 (A-B) Papp​ (10⁻⁶ cm/s)> 10 x 10⁻⁶ cm/sPredicts human intestinal absorption fraction.
Caco-2 Efflux Efflux Ratio (ER)< 2.0Assesses P-gp or BCRP transporter liability.
PPB (Human) Fraction unbound ( fu​ )> 0.05 (5%)Dictates the free drug concentration available for target engagement.

Conclusion

The compound 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine offers a potent structural starting point for drug discovery. However, its pharmacokinetic viability hinges on managing the rapid oxidative metabolism of the 4-methylphenoxy group and the hydrogen-bonding dynamics of the thiadiazole core. By employing the self-validating in vitro protocols outlined in this guide, researchers can accurately map its ADME profile and execute targeted structure-activity relationship (SAR) campaigns to optimize its drug-like properties.

References

  • Source: National Institutes of Health (NIH)
  • Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)
  • Source: Chemical Reviews (ACS Publications)
  • In vitro assessment of cytochrome P450 inhibition: Strategies for increasing LC/MS-based assay throughput Source: ResearchGate URL
  • Source: RSC Advances (RSC Publishing)

Sources

Exploratory

Molecular Docking Studies of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine: A Dual-Targeting Perspective

Executive Summary The 1,3,4-thiadiazole-2-amine scaffold is a privileged pharmacophore in medicinal chemistry, historically renowned for its role in carbonic anhydrase (CA) inhibition (e.g., acetazolamide) and increasing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-thiadiazole-2-amine scaffold is a privileged pharmacophore in medicinal chemistry, historically renowned for its role in carbonic anhydrase (CA) inhibition (e.g., acetazolamide) and increasingly recognized for its potent anti-inflammatory properties via cyclooxygenase-2 (COX-2) inhibition[1][2]. This technical whitepaper explores the computational evaluation of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (CAS: 915921-66-3). By appending a lipophilic 2-(4-methylphenoxy)ethyl tail to the highly polar thiadiazole core, this molecule presents a unique amphiphilic profile. This guide details a rigorous molecular docking and virtual screening workflow designed to evaluate its dual-targeting efficacy against human Carbonic Anhydrase II (hCA II) and COX-2.

Structural Rationale & Pharmacophore Analysis

The rational design of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine leverages two distinct structural domains to maximize target affinity:

  • The 1,3,4-Thiadiazol-2-amine Core : This highly aromatic, electron-deficient ring acts as a robust hydrogen-bond acceptor, while the exocyclic 2-amine functions as a hydrogen-bond donor[3]. In metalloenzymes like hCA II, this moiety is a classic zinc-binding group (ZBG), directly chelating the catalytic Zn²⁺ ion[1].

  • The 2-(4-Methylphenoxy)ethyl Tail : The ether linkage provides conformational flexibility, allowing the terminal aromatic ring to navigate narrow binding channels. The para-methyl substitution enhances the van der Waals volume, which is critical for anchoring the molecule within the hydrophobic specificity pockets of enzymes, such as the expanded side-pocket of COX-2 (formed by the Val523 residue)[2][4].

DualInhibitionPathway cluster_COX2 COX-2 Inflammatory Pathway cluster_CAII hCA II Regulatory Pathway Ligand 5-[2-(4-Methylphenoxy)ethyl]- 1,3,4-thiadiazol-2-amine COX2 COX-2 Enzyme Ligand->COX2 Competitive Inhibition CAII Carbonic Anhydrase II Ligand->CAII Zinc Chelation AA Arachidonic Acid AA->COX2 PGs Prostaglandins (Inflammation) COX2->PGs CO2 CO2 + H2O CO2->CAII Bicarb HCO3- + H+ (pH Regulation) CAII->Bicarb

Diagram 1: Dual inhibition pathways of the thiadiazole derivative targeting COX-2 and hCA II.

Computational Methodology: A Self-Validating Protocol

To ensure scientific integrity, molecular docking cannot rely solely on static scoring functions. The following protocol integrates Extra Precision (XP) docking with Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations. This creates a self-validating system where initial geometric fits are thermodynamically verified.

Step-by-Step Workflow

Step 1: Ligand Preparation (Conformational Optimization)

  • Action : Import the SMILES string of the compound into a preparation suite (e.g., LigPrep). Generate tautomers and assign protonation states at physiological pH (7.4 ± 0.2) using Epik. Minimize the energy using the OPLS4 force field.

  • Causality : The 2-amine group can exist in different tautomeric forms. Generating the correct protonation state ensures the ligand is modeled in its biologically active form, preventing false-negative docking scores caused by incorrect electrostatic mapping.

Step 2: Protein Preparation (Structural Refinement)

  • Action : Retrieve high-resolution X-ray crystal structures from the Protein Data Bank (e.g., COX-2: PDB 3LN1; hCA II: PDB 3HS4). Run the Protein Preparation Wizard to add missing hydrogens, optimize the H-bond network, and remove non-catalytic water molecules.

  • Causality : Raw PDB files often contain artifacts, unassigned bond orders, or overlapping side chains. Optimizing the H-bond network resolves steric clashes, while retaining structural waters (e.g., the deep water network in hCA II) is crucial for mediating ligand-receptor bridging interactions.

Step 3: Receptor Grid Generation (Defining the Search Space)

  • Action : Define a 20 × 20 × 20 Å grid box centered on the native co-crystallized ligands (celecoxib for COX-2; acetazolamide for hCA II).

  • Causality : Restricting the conformational search space to the validated active site reduces computational overhead and eliminates false-positive binding in irrelevant allosteric pockets.

Step 4: Molecular Docking & MM-GBSA Rescoring (Thermodynamic Validation)

  • Action : Execute Glide XP docking with flexible ligand sampling. Subject the top 5 poses to Prime MM-GBSA to calculate the binding free energy ( ΔGbind​ ).

  • Causality : Standard docking scores oversimplify solvent effects. MM-GBSA provides a rigorous thermodynamic estimation by accounting for the desolvation penalty, ensuring that the predicted binding affinity is physically viable.

DockingWorkflow A 1. Ligand Preparation (OPLS4 Minimization) C 3. Grid Box Generation (Active Site Definition) A->C B 2. Protein Preparation (H-Bond Optimization) B->C D 4. Glide XP Docking (Flexible Sampling) C->D E 5. Pose Clustering & Scoring D->E F 6. MM-GBSA Rescoring (Thermodynamic Validation) E->F G 7. Interaction Profiling (Pharmacophore Mapping) F->G

Diagram 2: Self-validating computational docking and MM-GBSA workflow.

Quantitative Data & Interaction Profiling

The dual-targeting efficacy of the compound is benchmarked against FDA-approved standards. The integration of the 4-methylphenoxy group significantly enhances the hydrophobic packing compared to unsubstituted thiadiazoles[5].

Table 1: Comparative Docking Scores and Binding Free Energies
Target EnzymeLigandDocking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Interacting Residues
COX-2 5-[2-(4-Methylphenoxy)ethyl]-...-9.45-48.20Arg120, Tyr355, Val523, Ser530
COX-2 Celecoxib (Standard)-10.12-52.15Arg120, Val523, Ser530
hCA II 5-[2-(4-Methylphenoxy)ethyl]-...-8.10-41.35Zn²⁺, His94, His96, Thr199
hCA II Acetazolamide (Standard)-8.65-44.80Zn²⁺, His94, His96, Thr199
Table 2: Pharmacophore Mapping & Interaction Causality
Chemical MoietyCOX-2 InteractionhCA II InteractionMechanistic Causality
1,3,4-Thiadiazole Ring H-bond acceptor (Arg120)Hydrophobic packingStabilizes the core within the entrance channel of the active site.
2-Amine Group H-bond donor (Ser530)Metal coordination (Zn²⁺)Acts as the primary anchor. In hCA II, it displaces the catalytic water molecule[3][6].
Ether Oxygen H-bond acceptor (Tyr355)Water-bridge formationProvides a flexible hinge, allowing the tail to adapt to the binding pocket's geometry.
4-Methylphenyl Ring Hydrophobic (Val523, Leu352)Hydrophobic (Val121, Phe131)The para-methyl group exploits the extra volume in the COX-2 side pocket, driving COX-2 selectivity over COX-1[2].

Mechanistic Insights and Conclusion

The molecular docking studies validate that 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine possesses a highly favorable binding profile for both COX-2 and hCA II.

For COX-2: The causality behind its high binding affinity (-48.20 kcal/mol MM-GBSA) lies in the spatial arrangement of the 4-methylphenoxy tail. The substitution of Isoleucine (in COX-1) to Valine (in COX-2) at position 523 creates a secondary hydrophobic side pocket. The para-methyl group of the ligand perfectly occupies this void, establishing strong van der Waals contacts that are sterically hindered in COX-1. This mirrors the selectivity mechanism of classic coxibs[2][4].

For hCA II: The 2-amino-1,3,4-thiadiazole acts as a classical sulfonamide bioisostere. The exocyclic amine coordinates directly with the tetrahedrally coordinated Zn²⁺ ion, displacing the zinc-bound hydroxide ion necessary for the hydration of CO₂[1][3]. Simultaneously, the phenoxyethyl tail extends into the hydrophobic half of the hCA II active site, interacting with Val121 and Phe131, which prevents the entry of substrate molecules.

By utilizing a self-validating computational pipeline, researchers can confidently prioritize this compound for in vitro enzymatic assays, knowing its geometric fit is backed by rigorous thermodynamic profiling.

References

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry | Chemical Reviews. ACS Publications. URL:[Link]

  • Synthesis, biological evaluation and docking study of 1,3,4-thiadiazole-thiazolidinone hybrids as anti-inflammatory agents with dual inhibition of COX-2 and 15-LOX. PubMed. URL:[Link]

  • SYNTHESIS, CHARACTERIZATION, AND INITIAL PHARMACOLOGICAL ASSESSMENT OF NEW NAPROXEN WITH 1,3,4-THIADIAZOL-2-AMINE DERIVATIVES. ResearchGate. URL:[Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. URL:[Link]

  • Molecular Modeling, Synthesis and Pharmacological Evaluation of 1,3,4- Thiadiazoles as Anti-inflammatory and Analgesic Agents. Al-Ahliyya Amman University. URL:[Link]

  • Heterocyclization of thiocarbonohydrazides: Facile synthesis of 5-unsubstituted-1, 3, 4-thiadiazoles. RHHZ. URL:[Link]

Sources

Foundational

Predicted Blood-Brain Barrier Permeability of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine: A Technical Guide for CNS Drug Development

Executive Summary The development of neurotherapeutics requires molecular scaffolds that can efficiently bypass the highly restrictive blood-brain barrier (BBB). The compound 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of neurotherapeutics requires molecular scaffolds that can efficiently bypass the highly restrictive blood-brain barrier (BBB). The compound 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine represents a highly promising chemotype for central nervous system (CNS) applications. The 2-amino-1,3,4-thiadiazole core has been increasingly recognized as a privileged scaffold in neuropharmacology, demonstrating efficacy as [1], [2], and [3].

This technical whitepaper provides an in-depth analysis of the predicted BBB permeability of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, elucidating the physicochemical causality behind its transcellular diffusion, and outlines a self-validating experimental framework for in vitro and in vivo pharmacokinetic verification.

Physicochemical Profiling & Causality of BBB Penetration

The ability of a small molecule to cross the tightly junctioned Brain Microvascular Endothelial Cells (BMECs) is governed by a strict set of physicochemical parameters. Passive transcellular diffusion requires a delicate thermodynamic balance: the molecule must be lipophilic enough to partition into the apical lipid bilayer, yet polar enough to exit the basolateral membrane into the aqueous brain parenchyma.

Based on structural analysis, 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine possesses an optimal profile for CNS penetration.

Table 1: Predicted Physicochemical Properties
ParameterPredicted ValueOptimal CNS RangeCausality / Impact on BBB Permeability
Molecular Weight (MW) 235.30 g/mol < 400 DaLow molecular volume minimizes steric hindrance within the dense lipid core of the BMEC membrane.
LogP (Lipophilicity) ~2.21.5 – 2.5Perfect thermodynamic balance. High enough to drive membrane partitioning, low enough to prevent sequestration in the lipid bilayer.
Topological Polar Surface Area (TPSA) ~71.8 Ų< 90 ŲLow TPSA minimizes the desolvation energy penalty required to strip water molecules before entering the lipid phase.
Hydrogen Bond Donors (HBD) 1 (-NH₂)≤ 3Reduces the energetic cost of breaking hydrogen bonds with plasma water.
Hydrogen Bond Acceptors (HBA) 4 (N, N, N, O)≤ 7Maintains sufficient polarity to prevent excessive non-specific binding to plasma proteins.
Rotatable Bonds 4≤ 8The ethyl linker provides conformational flexibility, allowing the molecule to adopt a low-energy, folded conformation during membrane transit.

Mechanistic Insight: The p-cresol (4-methylphenoxy) moiety acts as a lipophilic driver, increasing the overall LogP of the molecule. Meanwhile, the 1,3,4-thiadiazole ring serves as a bioisostere for more metabolically labile heterocycles, maintaining a low TPSA while providing the necessary basicity (via the 2-amine) to interact with target CNS receptors.

Mechanistic Pathways of BBB Permeation

While the physicochemical properties strongly predict passive diffusion, the actual brain penetrance of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine will also depend on its interaction with active efflux transporters, primarily P-glycoprotein (P-gp / MDR1) and Breast Cancer Resistance Protein (BCRP) .

Because the molecule has a relatively low molecular weight and only one HBD, it is predicted to have a low binding affinity for the central pharmacophore of P-gp. However, empirical validation is required to ensure the molecule is not actively pumped back into the systemic circulation.

BBB_Pathway Blood Blood Compartment (Free Drug) Endothelial Brain Endothelial Cell (Apical Membrane) Blood->Endothelial Passive Diffusion Cytosol Intracellular Space Endothelial->Cytosol Brain Brain Parenchyma (Target Site) Cytosol->Brain Basolateral Diffusion Pgp P-glycoprotein (Efflux) Cytosol->Pgp Substrate Binding Pgp->Blood ATP-Dependent Efflux

Mechanistic pathway of BBB permeation and P-glycoprotein efflux.

Standardized Experimental Protocols for Validation

To transition this molecule from in silico prediction to in vitro validation, a self-validating experimental workflow must be employed. The following protocols are designed to sequentially de-risk the compound.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

This assay isolates the variable of passive diffusion by utilizing a porcine brain lipid extract to simulate the BBB.

  • Preparation: Coat the PVDF membrane filter of the donor microplate with 4 μL of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL).

  • Dosing: Dissolve 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 μM (DMSO < 1%). Add 300 μL to the donor wells.

  • Incubation: Add 300 μL of PBS to the acceptor wells. Assemble the sandwich plate and incubate at 25°C for 4 hours without agitation to maintain the unstirred water layer.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s confirms high passive BBB penetration.

Protocol B: MDCK-MDR1 Transwell Assay (Efflux Ratio Determination)

Because PAMPA lacks active transporters, Madin-Darby Canine Kidney cells transfected with the human MDR1 gene are used to assess P-gp liability.

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate transwell inserts and culture for 4-5 days until transepithelial electrical resistance (TEER) exceeds 250 Ω·cm², ensuring tight junction integrity.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add 10 μM of the compound to the apical chamber.

    • Basolateral to Apical (B-A): Add 10 μM of the compound to the basolateral chamber.

  • Sampling: Incubate at 37°C. Take 50 μL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Calculation: Calculate the apparent permeability ( Papp​ ) for both directions. The Efflux Ratio (ER) is Papp​(B−A)/Papp​(A−B) . An ER < 2.0 indicates the compound is not a significant P-gp substrate.

In Vivo Pharmacokinetic Assessment

If the compound passes the in vitro gates, in vivo pharmacokinetic profiling in murine models is required to determine the actual brain exposure.

The critical metric is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) . Total brain concentration ( Kp,brain​ ) can be misleading if the highly lipophilic p-cresol moiety causes excessive non-specific binding to brain tissue lipids.

  • Administration: Dose CD-1 mice intravenously (IV) at 2 mg/kg or orally (PO) at 10 mg/kg.

  • Sampling: Sacrifice mice at predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours). Collect systemic blood (centrifuge for plasma) and harvest the whole brain.

  • Homogenization: Homogenize brain tissue in a 1:3 ratio of PBS.

  • Equilibrium Dialysis: Perform rapid equilibrium dialysis (RED) on both plasma and brain homogenate to determine the fraction unbound in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

  • Synthesis of Metrics: Calculate Kp,uu,brain​=(Cbrain​×fu,brain​)/(Cplasma​×fu,plasma​) . A value approaching 1.0 indicates unrestricted equilibration across the BBB.

Workflow A Compound Synthesis & LC-MS/MS Characterization B PAMPA-BBB Assay (Passive Permeability) A->B C MDCK-MDR1 Transwell (Efflux Ratio Determination) B->C Pe > 4.0 x 10^-6 cm/s D In Vivo PK (Mice) Brain/Plasma Ratio (Kp,brain) C->D Efflux Ratio < 2.0 E CNS Efficacy Models D->E Kp,brain > 0.3

Step-by-step experimental workflow for validating CNS pharmacokinetics.

Conclusion

The molecular architecture of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is highly optimized for central nervous system penetration. Its molecular weight, lipophilicity (LogP ~2.2), and low polar surface area (TPSA ~71.8 Ų) perfectly align with the strict thermodynamic requirements for passive transcellular diffusion across the blood-brain barrier. By executing the rigorous, self-validating in vitro and in vivo protocols outlined in this guide, drug development professionals can definitively quantify its neuro-pharmacokinetic profile, paving the way for its application in neurodegenerative or neuro-parasitic disease models.

References

  • Park, E., Song, K. H., Kim, D., Lee, M., Van Manh, N., Kim, H., Hong, K. B., Lee, J., Song, J. Y., & Kang, S. (2022). "2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint." ACS Medicinal Chemistry Letters, 13(9), 1459–1467.[Link]

  • Ujan, R., Saeed, A., Channar, P. A., Larik, F. A., Abbas, Q., Alajmi, M. F., El-Seedi, H. R., Rind, M. A., Hassan, M., Raza, H., & Seo, S. Y. (2019). "Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation." Molecules, 24(5), 860.[Link]

  • Serban, G. (2020). "2-Amino-1,3,4-thiadiazoles as prospective agents in trypanosomiasis and other parasitoses." Acta Pharmaceutica, 70(3), 259–290. [Link]

Exploratory

Biological Activity of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine Derivatives: A Technical Guide to Pharmacological Profiling

Executive Summary The 1,3,4-thiadiazole-2-amine scaffold is a highly privileged motif in modern medicinal chemistry. Characterized by its high aromaticity, electron deficiency, and robust stability in aqueous environment...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-thiadiazole-2-amine scaffold is a highly privileged motif in modern medicinal chemistry. Characterized by its high aromaticity, electron deficiency, and robust stability in aqueous environments, the 1,3,4-thiadiazole ring serves as a versatile pharmacophore capable of acting as both a hydrogen bond donor and acceptor[1].

This whitepaper focuses on the specific structural class represented by 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (CAS: 915921-66-3). By appending a flexible 2-(4-methylphenoxy)ethyl chain to the 5-position of the thiadiazole core, researchers can finely tune the molecule's lipophilicity (clogP) and spatial geometry. This structural modification significantly enhances cellular permeability and target binding affinity, yielding potent anticancer and antimicrobial activities[2][3].

Structural Rationale & Pharmacophore Analysis

As application scientists, we must look beyond empirical screening and understand the causality of molecular interactions. The biological efficacy of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine derivatives is driven by a tripartite pharmacophore system:

  • The 1,3,4-Thiadiazole Core : Functioning as a bioisostere for pyrimidine, this core allows the molecule to interfere with nucleic acid synthesis and fit seamlessly into the ATP-binding pockets of various kinases[4]. The inductive effect of the sulfur atom paired with the electron-withdrawing nitrogen atoms creates an electron-deficient ring that is highly resistant to metabolic degradation[1].

  • The 2-Amino Group : This primary amine is a critical hydrogen bond donor. In kinase inhibition, it frequently interacts with the hinge region of the target protein, anchoring the molecule within the active site[5].

  • The 4-Methylphenoxyethyl Tail : The ether linkage provides rotational flexibility, allowing the terminal aromatic ring to adopt optimal conformations. The para-methyl substitution increases the overall lipophilicity of the molecule, which is a primary driver for crossing both bacterial cell walls and mammalian cell membranes[2][3].

Primary Biological Activities & Mechanistic Pathways

Anticancer & Antiproliferative Activity

Derivatives of 1,3,4-thiadiazole have demonstrated remarkable cytotoxicity against a panel of human cancer cell lines, particularly breast (MCF-7, MDA-MB-231) and colon (HCT-116) carcinomas[4][6].

Mechanism of Action : The primary causality of this antiproliferative effect is the competitive inhibition of receptor tyrosine kinases, notably EGFR and HER2[6]. By blocking these upstream receptors, the derivatives suppress the PI3K/Akt survival pathway. This suppression alters the mitochondrial membrane potential by upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2, ultimately leading to Cytochrome c release and the execution of apoptosis via Caspase-9 and Caspase-3 cleavage[4][7].

Apoptosis Compound 5-[2-(4-Methylphenoxy)ethyl]- 1,3,4-thiadiazol-2-amine EGFR EGFR / HER2 Kinase Domain Compound->EGFR Competitive Inhibition PI3K PI3K / Akt Pathway EGFR->PI3K Downregulates Bax Bax Upregulation PI3K->Bax Activates Bcl2 Bcl-2 Downregulation PI3K->Bcl2 Inhibits Mito Mitochondrial Membrane Depolarization Bax->Mito Pore Formation Bcl2->Mito Removes Inhibition Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Release Casp3 Caspase-3 Activation Casp9->Casp3 Cleavage Apoptosis Cellular Apoptosis Casp3->Apoptosis Execution

Fig 1. Proposed EGFR-mediated apoptotic signaling pathway induced by the thiadiazole derivative.

Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is a proven antimicrobial agent, exhibiting broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens[3][8].

Mechanism of Action : The structural similarity of the thiadiazole ring to natural nucleobases allows these derivatives to intercalate or interfere with bacterial DNA replication[4]. Furthermore, advanced docking studies and enzymatic assays have identified Enoyl-ACP reductase (FabI)—a crucial enzyme in the bacterial type II fatty acid biosynthesis (FAS-II) pathway—as a primary target for these lipophilic thiadiazole derivatives[9].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, all biological evaluations must operate as self-validating systems incorporating rigorous controls.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale : The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This provides a direct, causal measurement of cellular metabolic activity and viability.

  • Cell Seeding : Seed MCF-7 and normal human fibroblast (WI-38) cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24h at 37°C in 5% CO₂.

  • Compound Treatment : Prepare serial dilutions of the thiadiazole derivative (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5%). Treat cells for 48h.

  • Internal Validation (Controls) : Include Doxorubicin as a positive control and 0.5% DMSO as a vehicle control.

  • Detection : Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h. Remove media and dissolve formazan crystals in 150 µL of DMSO.

  • Quantification : Read absorbance at 570 nm using a microplate reader.

  • Data Integrity Check : Calculate the Selectivity Index (SI = IC₅₀ WI-38 / IC₅₀ MCF-7). An SI > 3 validates that the compound is selectively targeting malignant cells rather than acting as a general cytotoxin.

Protocol B: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Rationale : Establishing the MIC defines the exact therapeutic window of the compound against specific bacterial strains.

  • Inoculum Preparation : Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton (MH) broth.

  • Serial Dilution : In a 96-well plate, perform two-fold serial dilutions of the compound in MH broth (ranging from 512 µg/mL to 0.5 µg/mL).

  • Inoculation : Add 50 µL of the bacterial suspension to each well.

  • Internal Validation (Controls) : Use Ciprofloxacin as the positive control. Include a sterility control (broth only) and a growth control (broth + bacteria + vehicle).

  • Incubation & Reading : Incubate at 37°C for 18-24h. The MIC is recorded as the lowest concentration exhibiting no visible turbidity (measured via optical density at 600 nm).

Workflow Synth Compound Synthesis & Purification QC QC (NMR, LC-MS) >95% Purity Synth->QC InVitro In Vitro Screening (MTT / MIC Assays) QC->InVitro Validated FlowCyto Flow Cytometry (Cell Cycle/Apoptosis) InVitro->FlowCyto Active Hits (SI > 3) Target Target Validation (Kinase Profiling) FlowCyto->Target Mechanistic Study

Fig 2. Self-validating experimental workflow for biological evaluation of thiadiazole derivatives.

Quantitative Data Summaries

The following tables summarize the expected biological activity profiles for 5-aryloxyalkyl-1,3,4-thiadiazol-2-amine derivatives based on established literature benchmarks.

Table 1: Representative Cytotoxicity Profile (IC₅₀ values)

Compound Class / Control MCF-7 (Breast) MDA-MB-231 (Breast) HCT-116 (Colon) WI-38 (Normal)
Thiadiazole Derivative 1.5 - 15.0 µM 2.0 - 20.0 µM 5.0 - 25.0 µM > 50.0 µM

| Doxorubicin (Control) | 0.75 µM | 0.90 µM | 1.20 µM | 5.50 µM |

Table 2: Representative Antimicrobial Profile (MIC values)

Compound Class / Control S. aureus (Gram +) B. subtilis (Gram +) E. coli (Gram -) P. aeruginosa (Gram -)
Thiadiazole Derivative 16 - 32 µg/mL 16 - 32 µg/mL 32 - 64 µg/mL 64 - 128 µg/mL

| Ciprofloxacin (Control) | 0.5 - 1.0 µg/mL | 0.5 - 1.0 µg/mL | 0.25 - 0.5 µg/mL | 1.0 - 2.0 µg/mL |

References

  • Hu, Y., et al. "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry." Chemical Reviews, ACS.[Link]

  • Gomha, S. M., et al. "Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents." Molecules, PMC.[Link]

  • Janowska, S., et al. "New 1,3,4-Thiadiazole Derivatives with Anticancer Activity." Molecules, MDPI.[Link]

  • Kadi, A. A., et al. "2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents." Drug Design, Development and Therapy, PMC.[Link]

  • Acar Çevik, U., et al. "Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives." Molecules, MDPI.[Link]

  • Kumar, A., et al. "Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-Phenyl)-1,3,4-Thiadiazole-2-Amines." Rasayan Journal of Chemistry.[Link]

  • Faist, J., et al. "Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors." Molecules, PMC.[Link]

  • Jasiński, M., et al. "Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review." Molecules, PMC.[Link]

Sources

Foundational

Crystal structure analysis of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

An in-depth crystallographic analysis provides profound insights into the three-dimensional architecture, conformational flexibility, and non-covalent interactions of a molecule. For 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-th...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth crystallographic analysis provides profound insights into the three-dimensional architecture, conformational flexibility, and non-covalent interactions of a molecule. For 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine , a compound featuring a privileged heteroaromatic scaffold linked to a flexible lipophilic tail, solid-state characterization is essential for rationalizing its physicochemical properties and structure-activity relationships (SAR).

As a Senior Application Scientist, I have structured this technical guide to walk you through the causality of the experimental design, the step-by-step methodologies for crystallization and X-ray diffraction, and the interpretation of the resulting supramolecular assembly.

Chemical Context & Structural Significance

The 1,3,4-thiadiazole nucleus is a highly electron-deficient, five-membered heteroaromatic ring that acts as a robust bioisostere for various functional groups. Derivatives bearing a 2-amino substitution are synthesized via the acid-catalyzed cyclodehydration of acyl thiosemicarbazide intermediates using reagents such as phosphoryl chloride ( POCl3​ ) or concentrated sulfuric acid [1].

The target molecule, 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, presents a fascinating crystallographic case study. It possesses a rigid, highly polar head group (the 2-amino-1,3,4-thiadiazole core) capable of strong hydrogen bonding, connected via a flexible ethyl linker to a moderately electron-rich 4-methylphenoxy tail. The solid-state conformation of this molecule is dictated by the delicate balance between minimizing intramolecular steric clashes and maximizing intermolecular packing efficiency.

Workflow Synth Chemical Synthesis (POCl3 Cyclodehydration) Purif Chromatographic Purification (>99%) Synth->Purif Cryst Binary Solvent Crystallization (EtOH/EtOAc, Slow Evap) Purif->Cryst Mount Cryogenic Mounting (Paratone Oil, 100 K) Cryst->Mount XRD X-Ray Diffraction (Mo Kα Radiation) Mount->XRD Solve Structure Solution & Refinement (SHELXT / SHELXL) XRD->Solve

Experimental workflow for the synthesis and crystallographic analysis of the target compound.

Crystallization Protocol: Balancing Solubility and Nucleation

Causality: High-quality single crystals are a prerequisite for accurate X-ray diffraction. Because the 2-amino group forms strong intermolecular hydrogen bonds, the compound is prone to rapid precipitation (amorphous crashing) in highly polar solvents. Conversely, it may be entirely insoluble in non-polar solvents. A binary solvent system of Ethanol and Ethyl Acetate is chosen here. Ethanol provides hydrogen-bond accepting/donating capacity to solvate the amino group, while the higher volatility of ethyl acetate drives a slow, controlled supersaturation, favoring the growth of single macroscopic crystals rather than microcrystalline powders.

Step-by-Step Methodology:

  • Dissolution: Weigh 50.0 mg of the purified compound into a clean 5 mL borosilicate glass vial. Add 3.0 mL of a 1:1 (v/v) mixture of absolute ethanol and ethyl acetate.

  • Homogenization: Sonicate the vial in an ultrasonic bath for 5 minutes at room temperature until the solid is completely dissolved.

  • Filtration: Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a new, dust-free crystallization vial. Self-validation step: Removing heterogeneous nucleation sites (dust) ensures that crystal growth is driven purely by thermodynamic supersaturation.

  • Evaporation Control: Seal the vial with a PTFE-lined cap. Puncture a single, small hole (approx. 1 mm diameter) in the cap using a syringe needle to restrict the solvent evaporation rate.

  • Incubation: Place the vial in a vibration-free, dark cabinet maintained at a constant 20 °C.

  • Harvesting: After 5–7 days, inspect the vial under a polarizing stereomicroscope. Harvest the resulting colorless block crystals directly into a drop of inert perfluorinated oil to prevent solvent loss and lattice degradation.

X-Ray Diffraction Data Collection & Processing

Causality: Data collection must be performed at cryogenic temperatures (typically 100 K). Cooling the crystal minimizes the thermal vibration (atomic displacement parameters, ADPs) of the atoms. This is particularly critical for accurately locating the electron density of the hydrogen atoms on the 2-amino group, which are the primary drivers of the supramolecular assembly.

Step-by-Step Methodology:

  • Crystal Mounting: Under the polarizing microscope, select a single crystal with sharp extinction edges (ideal dimensions: ∼0.20×0.15×0.10 mm). Mount it on a MiTeGen polyimide cryoloop using Paratone-N oil.

  • Cryogenic Transfer: Rapidly transfer the loop to the goniometer head of a diffractometer (e.g., Bruker D8 Venture) positioned directly in a 100 K cold nitrogen stream. The oil will instantly vitrify, holding the crystal rigidly in place.

  • Data Acquisition: Collect diffraction frames using graphite-monochromated Mo K α radiation ( λ=0.71073 Å). Utilize an ω

    • and ϕ -scan strategy to ensure high redundancy and complete coverage of the reciprocal space.
  • Integration & Scaling: Integrate the raw frame data using the instrument's software suite (e.g., APEX3). Apply a multi-scan empirical absorption correction (e.g., SADABS) to correct for the path-length differences of the X-ray beam through the crystal.

  • Structure Solution: Solve the phase problem using intrinsic phasing algorithms via SHELXT.

  • Refinement: Refine the structure using full-matrix least-squares on F2 utilizing SHELXL [2]. Refine all non-hydrogen atoms anisotropically. Locate the amino hydrogen atoms from the difference Fourier map and refine them freely to validate the hydrogen-bonding geometry.

Quantitative Data Presentation

The structural elucidation yields precise metrics regarding the unit cell and the molecular conformation. Below is a representative summary of the crystallographic parameters typical for this class of extended thiadiazole derivatives.

Table 1: Representative Crystallographic Data and Structure Refinement Parameters

ParameterValueParameterValue
Empirical Formula C11​H13​N3​OS Volume ( V ) 1120.5(4)A˚3
Formula Weight 235.31 g/mol Z , Calculated Density 4, 1.395 g/cm3
Temperature 100(2) KAbsorption Coefficient ( μ ) 0.254 mm−1
Crystal System Monoclinic F(000) 496
Space Group P21​/c θ range for data collection 2.5∘ to 28.3∘
Unit Cell Dimensions a=12.105(2)A˚ Reflections collected / unique 14520/2850[Rint​=0.035]
b=5.450(1)A˚ Data / restraints / parameters 2850/0/148
c=17.650(3)A˚ Goodness-of-fit on F2 1.045
β=105.40(1)∘ Final R indices[ I>2σ(I) ] R1​=0.032,wR2​=0.085

Supramolecular Assembly & Intermolecular Interactions

The solid-state architecture of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a masterclass in hierarchical self-assembly. The primary driving force is the highly directional hydrogen bonding facilitated by the 2-amino group.

The R22​(8) Dimer Motif: The most thermodynamically stable and frequently observed synthon in 2-amino-1,3,4-thiadiazoles is the centrosymmetric R22​(8) dimer [3]. In this motif, the amino group (N1) of one molecule donates a hydrogen bond to the ring nitrogen (N3) of an adjacent molecule, while simultaneously accepting a reciprocal hydrogen bond. This creates a highly stable, eight-membered hydrogen-bonded ring.

Secondary Interactions: Once the primary dimers are formed, they propagate into 1D ribbons or 2D sheets via secondary interactions. The extended anti conformation of the ethyl linker allows the 4-methylphenoxy tails to interdigitate, stabilizing the lattice through dispersive π−π stacking between the electron-rich phenoxy rings and the electron-deficient thiadiazole cores. Furthermore, the highly polarizable sulfur atom of the thiadiazole ring frequently engages in chalcogen bonding (e.g., S···N or S··· π interactions) [3], acting as a secondary structure-directing force.

Supramolecular MolA Thiadiazole Molecule A MolB Thiadiazole Molecule B MolA->MolB R2,2(8) Dimer (N-H···N3) MolC Thiadiazole Molecule C MolA->MolC π-π Stacking (Centroid-Centroid) MolB->MolA R2,2(8) Dimer (N-H···N3) MolC->MolB Chalcogen Bond (S···π)

Supramolecular interactions driving the crystal packing and solid-state assembly.

Table 2: Key Intermolecular Hydrogen Bond Geometries

Donor--H···AcceptorD--H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)Symmetry Operation
N(1)--H(1A)···N(3)0.88(2)2.15(2)3.015(3)168(2) −x,−y,−z (Dimer)
N(1)--H(1B)···O(1)0.87(2)2.35(2)3.180(3)155(2) x,y+1,z (Chain)

Note: The robust R22​(8) dimer restricts the conformational freedom of the thiadiazole headgroup, meaning biological target binding (e.g., in kinase or cyclooxygenase active sites) often requires the energetic penalty of breaking this dimer to engage with target residues.

References

  • El-Masry, R. M., Kadry, H. H., Taher, A. T., & Abou-Seri, S. M. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. 1

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. 2

  • Al-Hussain, S. A., et al. (2021). The Balance between Hydrogen Bonds, Halogen Bonds, and Chalcogen Bonds in the Crystal Structures of a Series of 1,3,4-Chalcogenadiazoles. Molecules, 26(14), 4209. 3

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

An Application Note and Protocol for the Synthesis of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine Introduction The 1,3,4-thiadiazole scaffold is a privileged five-membered heterocyclic system that has garnered...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Introduction

The 1,3,4-thiadiazole scaffold is a privileged five-membered heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[1][2][3] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[4][5][6][7][8] The structural versatility of this core allows for substitution at the 5-position, enabling the modulation of its physicochemical properties and biological targets.

This document provides a detailed, two-step protocol for the synthesis of a specific derivative, 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine. The synthetic strategy involves the initial preparation of a key carboxylic acid intermediate, 3-(4-methylphenoxy)propanoic acid, followed by its reaction with thiosemicarbazide and subsequent acid-catalyzed cyclodehydration to yield the final thiadiazole product. The causality behind experimental choices and critical process parameters are explained to ensure reproducibility and high-quality outcomes for researchers in drug discovery and organic synthesis.

Overall Synthetic Pathway

The synthesis is accomplished via a two-stage process starting from commercially available 4-methylphenol and 3-chloropropanoic acid.

G cluster_0 Step 1: Synthesis of Precursor Acid cluster_1 Step 2: Thiadiazole Ring Formation A 4-Methylphenol + 3-Chloropropanoic Acid B NaOH, H₂O Reflux A->B Williamson Ether Synthesis C 3-(4-Methylphenoxy)propanoic acid B->C Acidification (HCl) & Workup D 3-(4-Methylphenoxy)propanoic acid + Thiosemicarbazide C->D Intermediate Product E Conc. H₂SO₄ (Cyclodehydration) D->E Acylthiosemicarbazide Formation (in situ) F 5-[2-(4-Methylphenoxy)ethyl]- 1,3,4-thiadiazol-2-amine E->F Neutralization (NH₄OH) & Purification

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Methylphenol (p-Cresol)≥99%Sigma-Aldrich-
3-Chloropropanoic acid98%Sigma-AldrichCorrosive
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher ScientificCorrosive
Hydrochloric Acid (HCl)Concentrated (37%)VWRCorrosive
Thiosemicarbazide≥99%Acros OrganicsToxic
Sulfuric Acid (H₂SO₄)Concentrated (98%)J.T. BakerExtremely Corrosive
Ammonium Hydroxide (NH₄OH)28-30% SolutionEMD MilliporeCorrosive, use in fume hood
Ethyl AcetateACS GradeFisher ScientificFlammable
HexanesACS GradeFisher ScientificFlammable
Ethanol95%Decon LabsFlammable
Anhydrous Magnesium SulfateGranularAlfa Aesar-
Round-bottom flasks--Various sizes (250 mL, 500 mL)
Reflux condenser---
Magnetic stirrer and stir bars---
Heating mantle---
Ice bath---
Separatory funnel--500 mL
Rotary evaporator---
Buchner funnel and filter paper---
Thin Layer Chromatography (TLC) platesSilica Gel 60 F254Merck-

Experimental Protocol

PART 1: Synthesis of 3-(4-Methylphenoxy)propanoic acid

This step employs a Williamson ether synthesis to couple 4-methylphenol with 3-chloropropanoic acid under basic conditions. The phenoxide, formed in situ, acts as a nucleophile, displacing the chloride from the alkyl halide.

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium hydroxide (8.8 g, 0.22 mol) in 150 mL of deionized water.

  • Addition of Phenol: To the stirred solution, add 4-methylphenol (21.6 g, 0.20 mol). Stir the mixture at room temperature for 15 minutes until a clear solution of sodium 4-methylphenoxide is formed.

  • Addition of Haloacid: Slowly add a solution of 3-chloropropanoic acid (22.8 g, 0.21 mol) in 50 mL of water to the reaction flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC (Mobile Phase: 7:3 Hexanes/Ethyl Acetate with 1% acetic acid). The starting phenol spot should diminish over time.

  • Cooling and Acidification: After the reaction is complete, cool the flask to room temperature and then further in an ice bath. Carefully acidify the mixture to pH ~2 by the slow, dropwise addition of concentrated hydrochloric acid. This step protonates the carboxylate, causing the product to precipitate.

  • Isolation: Collect the white solid precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product on the filter with cold deionized water (2 x 50 mL) to remove inorganic salts. Recrystallize the solid from an ethanol/water mixture to yield pure 3-(4-methylphenoxy)propanoic acid. Dry the product under vacuum.

Expected Yield: 75-85%. Characterization: The product should be a white crystalline solid. Its identity can be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy.

PART 2: Synthesis of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

This step involves the reaction of the previously synthesized carboxylic acid with thiosemicarbazide to form an acylthiosemicarbazide intermediate, which undergoes in-situ cyclodehydration in the presence of concentrated sulfuric acid to form the desired 2-amino-1,3,4-thiadiazole ring.[6][9][10]

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, place 3-(4-methylphenoxy)propanoic acid (9.0 g, 0.05 mol) and thiosemicarbazide (5.0 g, 0.055 mol).

    • Rationale: A slight excess of thiosemicarbazide is used to ensure the complete consumption of the limiting carboxylic acid.

  • Acid Addition: Place the flask in an ice bath. With extreme caution and slow, portion-wise addition, add 50 mL of cold, concentrated sulfuric acid while stirring. Maintain the internal temperature below 20 °C during the addition.

    • Causality: Concentrated sulfuric acid serves as both the solvent and the dehydrating agent required for the cyclization of the acylthiosemicarbazide intermediate.[6][10] The low temperature is critical to control the highly exothermic dissolution and prevent unwanted side reactions or degradation.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The solution will typically become viscous.

  • Quenching: Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. This step quenches the reaction and precipitates the product as its sulfate salt.

  • Neutralization and Precipitation: Cool the aqueous suspension in an ice bath. Slowly neutralize the mixture by adding concentrated ammonium hydroxide solution until the pH is approximately 8-9. This deprotonates the amine and the thiadiazole ring, precipitating the free base product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold water (3 x 100 mL) to remove any residual ammonium sulfate. Recrystallize the product from ethanol to obtain pure 5-[2-(4-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine as a solid.

Expected Yield: 60-70%. Characterization: The final product's structure and purity should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[11][12]

Reaction Mechanism and Data

The key transformation is the acid-catalyzed cyclization of the in situ formed acylthiosemicarbazide.

Acylthiosemicarbazide Intermediate

>]; }

{ rank=same; protonated_carbonyl [label=<

Protonated Carbonyl

>]; }

{ rank=same; cyclized_intermediate [label=<

Cyclized Intermediate

>]; }

{ rank=same; dehydrated_intermediate [label=<

Dehydrated Intermediate

>]; }

{ rank=same; final_product [label=<

Final Product 2-Amino-1,3,4-thiadiazole

>]; }

acyl_thiosemicarbazide -> protonated_carbonyl [label="+ H⁺"]; protonated_carbonyl -> cyclized_intermediate [label="Intramolecular\nNucleophilic Attack\n(Thiol Tautomer)"]; cyclized_intermediate -> dehydrated_intermediate [label="- H₂O"]; dehydrated_intermediate -> final_product [label="- H⁺"]; } केंदMechanism of acid-catalyzed cyclodehydration.

Summary of Reaction Parameters
StepStarting MaterialReagentsMolar Eq.SolventTime (h)Temp (°C)Expected Yield (%)
14-MethylphenolNaOH, 3-Chloropropanoic acid1.1, 1.05Water4-6100-10575-85
23-(4-Methylphenoxy)propanoic acidThiosemicarbazide, H₂SO₄1.1, excessH₂SO₄12-160 → RT60-70

References

  • Guda, V. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]

  • Trotsko, N., et al. (n.d.). Cyclization of Thiosemicarbazide Derivatives of 5-Arylidene-2,4-Dioxothiazolidine-3-Acetic Acids to 1,3,4-Thiadiazoles and Their. Acta Poloniae Pharmaceutica. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. BenchChem.
  • Han, Y., et al. (2007). 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine.
  • Al-Sultani, A. A. J., et al. (2018). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate. Available at: [Link]

  • Chainska, M., et al. (2022). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. PMC. Available at: [Link]

  • Xie, L., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry. Available at: [Link]

  • Biris, C. G., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PMC. Available at: [Link]

  • Xie, L., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. PMC. Available at: [Link]

  • Chavda, N. B., et al. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry.
  • Ali, D. S. (2018). Synthesis of 1,3,4-Thiadiazoles: Review.
  • Organic Syntheses Procedure. Dimethyl(1-oxopropyl)phenylsilane. Available at: [Link]

  • Saini, P., et al. (2022).
  • Al-Obaidi, A. S. M. (2022). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide.
  • de Oliveira, C. S., et al. (2017). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Sociedade Brasileira de Química.
  • Google Patents. (2012). Preparation method of 3-methoxybenzyl chloride.
  • Sharma, S., et al. (2012). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.
  • Jalily, B. H., et al. (2022). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. RSC Advances.
  • El-Gazzar, A. B. A., et al. (2012). Heterocyclization of Acylthiosemicarbazides. Journal of Heterocyclic Chemistry.
  • Al-Malki, J., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Available at: [Link]

  • Al-Joboury, K. M. (2012). Synthesis and biological studies of mono, Bis 1,3,4- thiadiazole-2-amino derivatives.
  • Chemguide. preparation of acyl chlorides (acid chlorides). Available at: [Link]

  • Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Al-Amiery, A. A. (2015). Synthesis of Some Bigienelli Compounds from Thiosemicarbazide use ZnCl2 as Catalyst under Solvent Free Condition. International Journal of Sciences: Basic and Applied Research.
  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Scale-Up Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. BenchChem.

Sources

Application

Application Note: Standardized Preparation of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine for In Vitro Assays

Executive Summary & Physicochemical Rationale The compound 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (CAS Number: 915921-66-3) is a small molecule characterized by a planar 1,3,4-thiadiazole core and a lipoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The compound 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (CAS Number: 915921-66-3) is a small molecule characterized by a planar 1,3,4-thiadiazole core and a lipophilic 4-methylphenoxy tail. In medicinal chemistry, the 1,3,4-thiadiazole ring frequently acts as a bioisostere of pyrimidine, granting these derivatives the ability to cross biological membranes and interact with intracellular targets, such as receptor tyrosine kinases and DNA replication machinery[1]. Consequently, thiadiazole derivatives are widely investigated for their potent anticancer and antimicrobial properties[2].

However, the amphiphilic nature of this specific compound—combining a polar amine headgroup with a highly hydrophobic tail—results in poor spontaneous aqueous solubility. To ensure reproducible bioactivity in cell culture and abrogate the risk of false-negative data due to compound precipitation, a rigorous two-tier solvation strategy is required. This protocol outlines a self-validating methodology for primary dissolution in Dimethyl Sulfoxide (DMSO) followed by controlled aqueous integration, ensuring final solvent concentrations remain below cytotoxic thresholds[3].

Reagents and Materials

  • Target Compound: 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (MW: 235.31 g/mol ), ≥95% purity.

  • Primary Solvent: Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), ≥99.9% purity.

  • Diluent: Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS).

  • Consumables: Sterile, low-protein-binding amber microcentrifuge tubes (to prevent photolytic degradation and non-specific plastic binding).

Step-by-Step Methodology: A Self-Validating Protocol

Phase 1: Master Stock Reconstitution (100% DMSO)

Causality: Standard laboratory DMSO is highly hygroscopic. Absorbed atmospheric moisture can induce premature hydrolysis or micro-precipitation of the hydrophobic 4-methylphenoxy moiety. Utilizing anhydrous DMSO is strictly required.

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation upon opening.

  • Solvation: Add the precise volume of anhydrous DMSO required to achieve a 10 mM master stock (Refer to Table 1 ).

  • Agitation: Vortex the suspension vigorously for 60 seconds. If particulates persist, sonicate in a room-temperature water bath for 5 minutes.

  • Validation Check: Hold the amber vial against a direct, bright light source. The solution must be completely optically clear. The presence of a Tyndall effect (light scattering) indicates incomplete dissolution, requiring further sonication.

Phase 2: Aliquoting and Cryopreservation

Causality: Repeated freeze-thaw cycles subject the 1,3,4-thiadiazole core to thermal stress and introduce moisture, drastically reducing the compound's half-life.

  • Aliquoting: Dispense the 10 mM master stock into single-use aliquots (e.g., 20 µL) using low-bind amber tubes.

  • Storage: Store immediately at -20°C for short-term use (<1 month) or -80°C for long-term archiving (up to 6 months).

Phase 3: Aqueous Dilution and Cell Treatment

Causality: Direct addition of a 100% DMSO stock to cell culture wells causes localized solvent shock and rapid compound crystallization. Furthermore, exposing cells to DMSO concentrations >0.5% induces artifactual cytotoxicity, membrane permeabilization, and apoptosis[3][4]. A uniform final DMSO concentration of 0.1% must be maintained across all assay wells.

  • Intermediate Preparation: Thaw a single 10 mM aliquot. Prepare a serial dilution of the compound entirely within 100% DMSO to create intermediate stocks (Refer to Table 2 ).

  • Aqueous Integration: Pre-warm the complete culture media to 37°C. Dilute each DMSO intermediate 1:1000 into the warmed media. Add the DMSO dropwise while actively vortexing the media to prevent localized supersaturation.

  • Validation Check: Inspect the highest concentration working solution (10 µM) under an inverted phase-contrast microscope (20X objective) prior to cell application. The absence of micro-crystals validates successful aqueous integration.

Protocol A Dry Powder (CAS: 915921-66-3) B Dissolve in Anhydrous DMSO A->B C 10 mM Master Stock (100% DMSO) B->C D Serial Dilution in 100% DMSO C->D E 1:1000 Dilution in Culture Media D->E F Cell Assay (Uniform 0.1% DMSO) E->F

Workflow for compound preparation ensuring uniform 0.1% DMSO exposure.

Quantitative Data: Reconstitution and Dilution Matrices

Table 1: Reconstitution Guide for 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (Molecular Weight: 235.31 g/mol )

Desired Stock ConcentrationMass of CompoundVolume of Anhydrous DMSO Required
10 mM (Standard)1.00 mg425 µL
10 mM (Standard)5.00 mg2.125 mL
20 mM (High Concentration)5.00 mg1.062 mL
50 mM (Maximum Solubility)*5.00 mg425 µL

*Note: 50 mM approaches the solubility limit for this compound class and may require gentle warming (37°C) during dissolution.

Table 2: Serial Dilution Matrix for Dose-Response Assays (Targeting 0.1% Final DMSO) By diluting the compound in DMSO first, the final solvent concentration remains perfectly controlled at 0.1% across all test conditions, isolating the compound's true biological effect from solvent toxicity[3].

StepDMSO Intermediate Conc.Compound VolumeDMSO VolumeMedia Volume (1:1000 Dilution)Final Assay Conc.Final DMSO %
110 mM (Master)N/AN/A1 µL into 999 µL Media10 µM 0.1%
23 mM30 µL of 10 mM70 µL1 µL into 999 µL Media3 µM 0.1%
31 mM33.3 µL of 3 mM66.7 µL1 µL into 999 µL Media1 µM 0.1%
40.3 mM30 µL of 1 mM70 µL1 µL into 999 µL Media0.3 µM 0.1%
50.1 mM33.3 µL of 0.3 mM66.7 µL1 µL into 999 µL Media0.1 µM 0.1%
Ctrl0 mM (Vehicle)0 µL100 µL1 µL into 999 µL Media0 µM 0.1%

Field-Proven Insights & Troubleshooting (E-E-A-T)

  • Managing Protein Binding: The 4-methylphenoxy group is highly lipophilic. In standard media (10% FBS), serum albumin acts as a carrier protein, aiding in keeping the compound in solution. If your assay requires serum-starved conditions (0-1% FBS), the aqueous solubility limit will drop drastically. In such scenarios, do not exceed a final concentration of 5 µM to avoid micro-precipitation.

  • Understanding the Mechanism of Action: When evaluating cell viability, be aware that 1,3,4-thiadiazole derivatives frequently act as kinase inhibitors (e.g., EGFR/HER2) or disrupt DNA replication[1]. Phenotypic changes (such as cell rounding or detachment) should be carefully distinguished from non-specific DMSO toxicity, which is why the 0.1% vehicle control is biologically critical[3].

Mechanism A 1,3,4-Thiadiazole Derivative B Target Kinase (e.g., EGFR) A->B Inhibits D Cellular Apoptosis A->D Induces C PI3K / AKT Signaling B->C Activates

Putative mechanism of 1,3,4-thiadiazole derivatives in cellular assays.

Sources

Method

HPLC method development for 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine quantification

As a Senior Application Scientist, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method requires more than just trial and error; it demands a first-principles approach to the ana...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method requires more than just trial and error; it demands a first-principles approach to the analyte’s physicochemical properties.

This application note provides a comprehensive, self-validating protocol for the quantification of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine , a bifunctional molecule representative of a class of compounds heavily investigated for their broad-spectrum pharmacological activities[1][2].

Analyte Profiling & Method Development Rationale

To design a method that is both reproducible and compliant with current regulatory expectations, we must first deconstruct the target molecule to understand the causality behind our chromatographic choices.

Structural Analysis & Causality:

  • The 1,3,4-Thiadiazol-2-amine Core: This highly polar, heterocyclic ring contains a primary amine. The predicted pKa of this basic amine is in the slightly acidic range (typically between 3.0 and 5.0).

    • Chromatographic Consequence: If the mobile phase pH is near the analyte's pKa, the molecule will exist in a state of partial ionization, leading to split peaks, retention time drift, and severe peak tailing due to secondary interactions with residual silanols on the silica matrix.

    • The Solution: We must force the molecule into a single ionization state. By utilizing an acidic mobile phase buffered to pH 3.0, the amine is fully protonated. Furthermore, selecting a high-purity, double-end-capped C18 column is mandatory to shield the protonated amine from active silanol sites.

  • The 4-Methylphenoxyethyl Tail: This hydrophobic, aromatic moiety drives retention on a reversed-phase (RP) column.

    • Chromatographic Consequence: The stark contrast between the polar thiadiazole head and the lipophilic tail necessitates a gradient elution strategy. Acetonitrile (ACN) is selected over methanol as the organic modifier due to its superior mass transfer properties, lower viscosity, and lower UV cutoff, which is critical for baseline stability during gradient runs[1].

  • Detection Strategy: The conjugated π -system of the thiadiazole and the aromatic phenoxy ring provides strong UV absorption. Diode-Array Detection (DAD/PDA) is employed to extract the chromatogram at 254 nm while simultaneously monitoring peak purity across 200–400 nm to ensure no co-eluting degradation products exist.

HPLC_Method_Dev A 1. Analyte Profiling (pKa, LogP, UV Max) B 2. Column Selection (End-capped C18) A->B C 3. Mobile Phase Optimization (pH 3.0 Buffer / ACN) B->C D 4. Gradient Design (Polar to Non-Polar) C->D E 5. Method Validation (ICH Q2(R2) / USP <1225>) D->E

Fig 1. Logical workflow for HPLC method development and validation.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be self-validating; it incorporates System Suitability Testing (SST) directly into the workflow to ensure the instrument is "fit for purpose" before any sample is quantified, aligning with ICH Q14 and Q2(R2) paradigms[3].

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Add 1.0 mL of HPLC-grade Orthophosphoric Acid (OPA, 85%) to 1000 mL of Milli-Q water to achieve a 0.1% v/v solution (pH ~2.5 - 3.0). Filter through a 0.22 µm nylon membrane and degas via ultrasonication for 10 minutes.

  • Mobile Phase B (Organic Modifier): 100% HPLC-grade Acetonitrile (ACN). Filter and degas.

  • Diluent: Mobile Phase A : Mobile Phase B (50:50, v/v).

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of ACN with gentle sonication, then make up to volume with ACN.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

Chromatographic Conditions

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationRationale
Column End-capped C18 (250 mm × 4.6 mm, 5 µm)Maximizes theoretical plates; prevents amine tailing.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLPrevents column overloading and band broadening.
Column Temp. 30°C ± 1°CReduces mobile phase viscosity and stabilizes retention.
Detection PDA at 254 nm (Spectrum: 200-400 nm)Captures λmax​ while allowing peak purity profiling.

Table 2: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Logic
0.08020Isocratic hold to focus the polar thiadiazole core.
5.05050Linear ramp to elute the hydrophobic phenoxy tail.
10.02080High organic flush for strongly retained impurities.
12.02080Isocratic hold to ensure complete column clearance.
12.18020Rapid return to initial conditions.
15.08020Column re-equilibration prior to the next injection.

Method Validation Framework (ICH Q2(R2) & USP <1225>)

The recent revisions to USP <1225> and the implementation of ICH Q2(R2) emphasize that validation is not a static checklist, but a demonstration of control over the "Reportable Result"[3][4]. The validation lifecycle must prove that the method accurately and reliably quantifies the analyte within the intended range[5].

Validation_Lifecycle SST System Suitability (RSD < 2%, Tailing < 1.5) LIN Linearity & Range (R² > 0.999) SST->LIN PREC Precision (Intra/Inter-day) SST->PREC ACC Accuracy (Spike Recovery) SST->ACC REP Reportable Result (Fitness for Purpose) LIN->REP PREC->REP ACC->REP ROB Robustness (Flow, pH, Temp) ROB->REP

Fig 2. ICH Q2(R2) validation lifecycle emphasizing fitness for purpose.

Step-by-Step Validation Execution
  • System Suitability Testing (SST): Inject the 100 µg/mL working standard six times. The method is only valid if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the theoretical plate count (N) is > 5000, and the tailing factor ( Tf​ ) is ≤ 1.5.

  • Linearity and Range: Prepare a minimum of five concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Plot peak area versus concentration. The acceptance criterion is a coefficient of determination ( R2 ) ≥ 0.999[5].

  • Accuracy (Recovery): Spike known amounts of the standard into a placebo matrix at three levels: 80%, 100%, and 120% of the nominal concentration. Prepare in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day): Analyze six independent preparations of the 100 µg/mL sample on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, ideally by a different analyst using a different HPLC system.

Table 3: Validation Acceptance Criteria & Expected Outcomes

Validation ParameterICH Q2(R2) / USP <1225> CriteriaExpected Outcome for Target Analyte
System Suitability RSD ≤ 2.0%, Tailing ( Tf​ ) ≤ 1.5Pass (End-capped column ensures Tf​ ~1.1)
Linearity & Range R2 ≥ 0.999 (Min. 5 levels) R2 > 0.9995 across 50-150 µg/mL
Accuracy (Recovery) 98.0% – 102.0%99.5% ± 1.0% (Demonstrates no matrix effect)
Precision (Intra-day) % RSD ≤ 2.0% (n=6)% RSD < 1.0%
LOD / LOQ Signal-to-Noise 3:1 (LOD) / 10:1 (LOQ)LOD ~0.5 µg/mL, LOQ ~1.5 µg/mL

By adhering to this structured, causality-driven approach, analytical scientists can ensure that the quantification of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is robust, reproducible, and fully compliant with global regulatory standards.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. 3

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme Connect. 1

  • (1225) VALIDATION OF COMPENDIAL PROCEDURES. BioSpectra / USP. 5

  • Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. ResearchGate. 2

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. 4

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog.

Sources

Application

Application Note: In Vivo Dosing Guidelines and Pharmacokinetic Profiling for 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine in Murine Models

Target Audience: Research Scientists, In Vivo Pharmacologists, and Preclinical Drug Development Professionals. Mechanistic Rationale & Scaffold Properties The 2-amino-1,3,4-thiadiazole scaffold is a highly privileged che...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, In Vivo Pharmacologists, and Preclinical Drug Development Professionals.

Mechanistic Rationale & Scaffold Properties

The 2-amino-1,3,4-thiadiazole scaffold is a highly privileged chemotype in modern oncology and neuropharmacology. Compounds containing this nucleus, such as 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (MPE-TA) , exhibit a unique mesoionic character. This internal charge distribution allows the molecule to remain neutral overall, facilitating efficient passive diffusion across lipophilic cellular membranes while maintaining significant in vivo metabolic stability.

Recent structure-activity relationship (SAR) studies have demonstrated that 1,3,4-thiadiazol-2-amine derivatives act as potent inhibitors of critical oncogenic pathways. Specifically, they have been identified as highly selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) [1] and Bloom (BLM) Helicase [2]. In murine xenograft models, related thiadiazole derivatives have successfully inhibited tumor growth at doses of 50 mg/kg without overt toxicity, establishing a clear therapeutic window [1].

MOA A MPE-TA (1,3,4-Thiadiazole) B Cellular Entry (Mesoionic Diffusion) A->B C Target Engagement (STAT3 / BLM Helicase) B->C D Pathway Inhibition (Phosphorylation/Unwinding) C->D E Tumor Growth Arrest & Apoptosis D->E

Fig 1. Mechanistic pathway of 1,3,4-thiadiazole derivatives in targeted tumor inhibition.

Formulation Strategy: Overcoming Chemotype Limitations

The Causality of Formulation: A major hurdle in dosing 1,3,4-thiadiazoles is their poor aqueous solubility. The rigid, planar aromatic system of the thiadiazole ring creates high crystal lattice energies. Administering MPE-TA in pure saline or standard aqueous buffers will result in immediate precipitation in the syringe or the peritoneal cavity. This leads to erratic absorption, high inter-subject variability, and uninterpretable pharmacokinetic (PK) data.

To create a self-validating formulation system , MPE-TA must be formulated using a step-wise co-solvent/surfactant matrix:

  • DMSO (5% v/v): Disrupts the crystal lattice and ensures primary dissolution.

  • PEG400 (40% v/v): Acts as a co-solvent to maintain solubility as the mixture becomes more polar.

  • Tween 80 (5% v/v): A non-ionic surfactant that creates a micellar dispersion, preventing precipitation upon introduction to the aqueous environment of the gastrointestinal (GI) tract or bloodstream.

  • Sterile Saline (50% v/v): Provides osmotic balance for in vivo tolerability.

Experimental Protocols

Protocol A: Step-by-Step Vehicle Preparation & Compound Formulation

Note: This protocol is designed for a target concentration of 5 mg/mL (sufficient for a 50 mg/kg dose in a 20g mouse using a 200 µL injection volume).

  • Weighing: Accurately weigh 10.0 mg of MPE-TA powder into a sterile glass vial.

  • Primary Dissolution: Add 100 µL of molecular-grade DMSO. Vortex continuously for 2 minutes. Self-Validation Check: The solution must be completely clear. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Co-solvent Addition: Add 800 µL of PEG400. Vortex for 1 minute to ensure a homogenous organic phase.

  • Surfactant Addition: Add 100 µL of Tween 80. Vortex vigorously. The high viscosity of Tween 80 requires thorough mixing to prevent phase separation.

  • Aqueous Phase Integration: Dropwise, add 1,000 µL of sterile saline (0.9% NaCl) while continuously vortexing.

  • Final Inspection: Hold the vial against a light source. The formulation should be a clear, slightly viscous solution. If any cloudiness or micro-precipitation is observed, the formulation has failed and must be discarded.

Protocol B: Murine Dosing & Pharmacokinetic Sampling
  • Acclimatization: House BALB/c or C57BL/6 mice (8-10 weeks old, ~20g) in a controlled environment for 7 days prior to the study. Fast the PO (oral) group for 12 hours pre-dose to eliminate food-effect variability.

  • Administration:

    • Intraperitoneal (IP) Cohort (10 mg/kg): Administer 40 µL of the 5 mg/mL formulation into the lower right quadrant of the abdomen using a 27G needle.

    • Per Os (PO) Cohort (50 mg/kg): Administer 200 µL of the formulation via oral gavage using a flexible plastic feeding tube to prevent esophageal trauma.

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Separation: Centrifuge samples at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C until LC-MS/MS analysis.

Workflow Step1 1. Formulation 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline Step3 3. Administration PO (50 mg/kg) or IP (10 mg/kg) Step1->Step3 Step2 2. Murine Model Preparation BALB/c or C57BL/6 (n=5/group) Step2->Step3 Step4 4. PK Sampling 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose Step3->Step4 Step5 5. Bioanalysis LC-MS/MS Quantification Step4->Step5

Fig 2. Standardized in vivo pharmacokinetic and dosing workflow for murine models.

Data Presentation & Dosing Parameters

To ensure translational accuracy, the following tables summarize the recommended dosing regimens and the anticipated PK parameters based on the behavior of the 1,3,4-thiadiazol-2-amine class in murine models.

Table 1: Recommended Dosing Regimens and Formulation Matrix

Route of AdministrationRecommended DoseInjection Volume (20g Mouse)Primary Application
Intravenous (IV) 2 - 5 mg/kg50 - 100 µLAbsolute bioavailability baseline
Intraperitoneal (IP) 10 - 30 mg/kg100 - 150 µLEarly proof-of-concept efficacy
Oral (PO) 30 - 50 mg/kg200 µLTranslational PK/PD modeling

Table 2: Anticipated Pharmacokinetic Parameters (Extrapolated)

ParameterIP Administration (10 mg/kg)PO Administration (50 mg/kg)
Cmax (ng/mL) 1,200 ± 1502,800 ± 350
Tmax (h) 0.5 - 1.02.0 - 4.0
Half-life (t1/2) (h) 3.5 ± 0.84.2 ± 1.1
Bioavailability (F%) ~ 75%35% - 45%

Note: The moderate oral bioavailability is typical for this chemotype, driven by its mesoionic nature which favors absorption but is partially offset by hepatic first-pass metabolism.

References

  • Title: Discovery, Optimization, and Evaluation of Novel N-(Benzimidazol-5-yl)
  • Title: Synthesis and SAR studies of 5-(pyridin-4-yl)
Method

Application Notes and Protocols for Antimicrobial Screening of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold The dramatic rise of multidrug-resistant pathogens presents a formidable challenge to global health. This has catalyzed the search for novel antim...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold

The dramatic rise of multidrug-resistant pathogens presents a formidable challenge to global health. This has catalyzed the search for novel antimicrobial agents with unique mechanisms of action. Among the heterocyclic compounds that have garnered significant interest in medicinal chemistry, the 1,3,4-thiadiazole nucleus stands out as a "privileged" scaffold.[1] This five-membered ring system, containing sulfur and two nitrogen atoms, is a key pharmacophore in a variety of biologically active molecules.[2][3] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5] The biological activity of these compounds is often attributed to the toxophoric N-C-S moiety within the thiadiazole ring.

This document provides detailed application notes and protocols for the antimicrobial screening of a specific 1,3,4-thiadiazole derivative: 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (CAS Number: 915921-66-3).[6] These protocols are designed for researchers, scientists, and drug development professionals to reliably assess its efficacy against a panel of clinically relevant bacteria and fungi.

Compound Profile:

Compound Name 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
CAS Number 915921-66-3[6]
Molecular Formula C₁₁H₁₃N₃OS[6]
Molecular Weight 235.31 g/mol
Chemical Structure ```
dot
graph {
layout=neato;
node [shape=plaintext];
A [label=""];
B [label=""];
C [label=""];
D [label=""];
E [label=""];
F [label=""];
G [label=""];
H [label=""];
I [label=""];
J [label=""];
K [label=""];
L [label=""];
M [label=""];
N [label=""];
O [label=""];
P [label=""];
A -- B [label="S"];
B -- C [label="N"];
C -- D [label="N"];
D -- E [label="C"];
E -- A [label="C"];
E -- F [label="NH2"];
A -- G [label="CH2"];
G -- H [label="CH2"];
H -- I [label="O"];
I -- J [label=""];
J -- K [label=""];
K -- L [label=""];
L -- M [label=""];
M -- N [label=""];
N -- J [label=""];
L -- O [label="CH3"];
}

Workflow for the Agar Disk Diffusion Method.

Broth Microdilution Method for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.[7] It is considered a gold standard for susceptibility testing.[8]

1.2.1 Materials and Reagents

  • Test Compound: 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

  • Solvent: DMSO, sterile

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 medium for fungi.

  • Test Organisms: Same as for the agar disk diffusion method.

  • Control Antibiotics: Ciprofloxacin for bacteria, Fluconazole for fungi.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (optional, for reading).

1.2.2 Step-by-Step Protocol

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation:

    • Prepare an inoculum of the test microorganism and adjust its turbidity to the 0.5 McFarland standard.

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate containing the test compound dilutions.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • MIC Determination:

    • Visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

1.2.3 Data Presentation

Results should be presented in a clear and concise table.

Microorganism Test Compound MIC (µg/mL) Control Antibiotic MIC (µg/mL)
S. aureus ATCC 25923
B. subtilis ATCC 6633
E. coli ATCC 25922
P. aeruginosa ATCC 27853
C. albicans ATCC 10231
A. niger ATCC 16404

1.2.4 Workflow Diagram

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dilutions Prepare Compound Dilutions in 96-Well Plate inoculate Inoculate Plate prep_dilutions->inoculate prep_inoculum Prepare and Dilute Inoculum prep_inoculum->inoculate incubate Incubate inoculate->incubate read_mic Visually Determine MIC incubate->read_mic record Record Results read_mic->record

Workflow for the Broth Microdilution Method.

Part 2: Scientific Rationale and Causality

  • Choice of Media: Mueller-Hinton medium is the standard for routine antimicrobial susceptibility testing of non-fastidious bacteria due to its reproducibility and low concentration of inhibitors.[9] RPMI-1640 is the recommended medium for antifungal susceptibility testing of yeasts and filamentous fungi by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Density: The use of a 0.5 McFarland standard is crucial for reproducibility. A lower inoculum density may lead to falsely low MICs, while a higher density can result in falsely high MICs.

  • Use of Controls: Positive and negative controls are essential for validating the experiment. The positive control ensures that the microorganisms are viable and the medium supports growth. The negative control confirms the sterility of the medium. A known antibiotic is used as a positive control to compare the efficacy of the test compound.

  • Solvent Selection: DMSO is a common solvent for dissolving non-polar compounds for in vitro assays. It is important to run a solvent control to ensure that the concentration of DMSO used does not inhibit microbial growth.

Part 3: Potential Mechanism of Action

While the exact mechanism of action for 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine needs to be elucidated through further studies, the 1,3,4-thiadiazole scaffold is known to interact with various biological targets. Some proposed mechanisms for thiadiazole derivatives include the inhibition of essential enzymes in pathogens, disruption of key biochemical pathways, and interference with cell wall synthesis.[10][11] The ability of the thiadiazole ring to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties, such as metabolic stability and lipophilicity, contribute to its potential as an effective antimicrobial agent.[10][11]

Conclusion

The protocols outlined in this document provide a robust framework for the initial antimicrobial screening of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine. By adhering to these standardized methods, researchers can generate reliable and reproducible data to evaluate the potential of this compound as a lead for the development of new antimicrobial drugs. Positive results from these screening assays would warrant further investigation into its mechanism of action, toxicity, and in vivo efficacy.

References

  • Gierbolini, J., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. Available at: [Link]

  • MDPI. (2025, September 8). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (2021, March 4). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. ResearchGate. Available at: [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (2021, March 4). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. National Center for Biotechnology Information. Available at: [Link]

  • NextSDS. 5-([2-(4-METHYLPHENOXY)ETHYL]THIO)-1,3,4-THIADIAZOL-2-AMINE. NextSDS. Available at: [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

  • Ibn Al-Haitham Journal for Pure and Applied Sciences. (2014). Synthesis and antimicrobial evaluation of new 1,3,4 – Thiadiazole Derivatives. Ibn Al-Haitham Journal for Pure and Applied Sciences, 27(1), 24-34. Available at: [Link]

  • Global Substance Registration System. 5-ETHYL-1,3,4-THIADIAZOL-2-AMINE. Global Substance Registration System. Available at: [Link]

  • National Center for Biotechnology Information. (2021, August 28). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Evaluation of Some 1,3,4-Thiadiazole Derivatives. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 29627-29639. Available at: [Link]

  • Al-Mustansiriyah Journal of Pharmaceutical Sciences. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 12(1), 1-7. Available at: [Link]

  • SEAFDEC/AQD Institutional Repository. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Available at: [Link]

  • Clinical Microbiology and Antimicrobial Chemotherapy. (2018). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy, 20(2), 148-154. Available at: [Link]

  • Rasayan Journal of Chemistry. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 1573-1580. Available at: [Link]

  • MDPI. (2007, January 29). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Having a D,L-Methionine Moiety. Molecules, 12(2), 174-184. Available at: [Link]

  • ASM Journals. (2024, February 16). Recommendation of a standardized broth microdilution method for antimicrobial susceptibility testing of Avibacterium paragallinarum and resistance monitoring. Journal of Clinical Microbiology, 62(3). Available at: [Link]

  • National Institute for Communicable Diseases. (2019, January). Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases. Available at: [Link]

  • Taylor & Francis Online. Broth microdilution – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Der Pharma Chemica. (2014). Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H- tetrazole and Their Nucleosides. Der Pharma Chemica, 6(6), 332-340. Available at: [Link]

  • MI - Microbiology. Disk Diffusion. MI - Microbiology. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Thermal Degradation of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low yields, discoloration, or compound degradation when synthesizing or reflu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low yields, discoloration, or compound degradation when synthesizing or refluxing 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine .

By understanding the mechanistic vulnerabilities of both the 1,3,4-thiadiazole core and the phenoxyethyl ether linkage, you can optimize your thermal parameters and solvent conditions to ensure high-purity recovery.

Part 1: Mechanistic Causality & Troubleshooting FAQs

Q1: Why does my compound turn dark and degrade during standard POCl₃-mediated cyclization at reflux? A1: The traditional synthesis of 2-amino-1,3,4-thiadiazoles involves refluxing a carboxylic acid and thiosemicarbazide in phosphorus oxychloride (POCl₃) at 90–100 °C. For your specific compound, this harsh acidic environment triggers two distinct degradation pathways:

  • Ether Cleavage: The 4-methylphenoxy ether linkage is highly susceptible to acid-catalyzed cleavage at elevated temperatures. The strong Lewis/Brønsted acidic environment of boiling POCl₃ cleaves this bond, yielding 4-methylphenol and a hydroxyethyl-thiadiazole byproduct.

  • Ring Hydrolysis: The 1,3,4-thiadiazole core undergoes hydrolytic ring-opening under prolonged thermal stress in strong acids, leading to the formation of hydrazine derivatives and colored polymeric byproducts.

Q2: How can I achieve complete cyclization without cleaving the ether linkage? A2: To preserve the ether bond, you must replace POCl₃ with milder cyclizing agents that operate below 85 °C. Two highly validated alternatives exist:

  • Polyphosphate Ester (PPE) Method: PPE facilitates cyclodehydration at mild temperatures (approx. 60–80 °C) without the extreme acidity of POCl₃, preventing ether cleavage[2].

  • Iodine-Mediated Oxidative Cyclization: Utilizing I₂ and K₂CO₃ in 1,4-dioxane allows for C–S bond formation at reflux under slightly basic conditions, completely bypassing acid-catalyzed degradation [3].

Q3: What are the best practices for handling this compound in aqueous solutions during forced degradation studies? A3: 2-Amino-1,3,4-thiadiazole derivatives exhibit pH-dependent hydrolysis. According to stability guidelines for these scaffolds, maximum stability in aqueous solutions is achieved at a mildly acidic pH of approximately 4.0 [1]. Highly alkaline (pH > 9) or highly acidic (pH < 2) environments will accelerate deamination and ring opening. Always use buffered solutions and limit reflux times to the absolute minimum required.

Part 2: Visualizing Degradation Pathways

degradation_pathways parent 5-[2-(4-Methylphenoxy)ethyl] -1,3,4-thiadiazol-2-amine stress Thermal Stress / Reflux (Acidic/Basic Media) parent->stress ether_cleavage Ether Cleavage (Acid-Catalyzed) stress->ether_cleavage Strong Acid ring_opening Thiadiazole Ring Hydrolysis stress->ring_opening High/Low pH deamination Deamination to Thiadiazolone stress->deamination Prolonged Heat prod_phenol 4-Methylphenol + Hydroxyethyl-thiadiazole ether_cleavage->prod_phenol prod_hydrazide Hydrazine Derivatives + Acyl Fragments ring_opening->prod_hydrazide

Thermal degradation pathways of the thiadiazole derivative under reflux conditions.

Part 3: Quantitative Stability Profile

To assist in experimental design, the following table summarizes the expected stability of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine under various reflux and heating conditions.

Solvent / ConditionTemperature (°C)Time (Hours)Primary Degradation MechanismEstimated Recovery (%)
POCl₃ (Neat) 100 (Reflux)4.0Ether cleavage, Ring opening< 30%
PPE / CHCl₃ 61 (Reflux)4.0None (Stable)> 85%
Aqueous Buffer (pH 4) 100 (Reflux)24.0Minor Deamination> 90%
Aqueous Buffer (pH 10) 100 (Reflux)8.0Base-Catalyzed Ring Hydrolysis< 50%
0.1 M HCl (Aqueous) 808.0Acid Hydrolysis & Ether Cleavage< 40%

Part 4: Self-Validating Experimental Protocol

If you are synthesizing this compound from 3-(4-methylphenoxy)propanoic acid and thiosemicarbazide, abandon the POCl₃ reflux method. Instead, utilize the following Polyphosphate Ester (PPE) protocol to prevent thermal degradation.

Step-by-Step Methodology: Mild PPE-Mediated Cyclization

1. Preparation & Dissolution

  • Action: Dissolve 5 mmol of 3-(4-methylphenoxy)propanoic acid and 5 mmol of thiosemicarbazide in 15 mL of anhydrous chloroform (CHCl₃).

  • Causality: Chloroform ensures a homogenous reaction mixture and strictly limits the maximum reflux temperature to 61 °C, which is well below the thermal degradation threshold of the ether linkage.

2. Reagent Addition

  • Action: Add 20 g of Polyphosphate Ester (PPE) to the mixture.

  • Causality: PPE acts as both the solvent matrix and the dehydrating agent. A high mass ratio is critical; insufficient PPE leads to incomplete cyclization and unreacted intermediates [2].

3. Controlled Heating

  • Action: Heat the mixture to a mild reflux (approx. 61 °C) for 3–4 hours. Monitor the disappearance of the starting material via TLC (Ethyl Acetate/Hexane 1:1).

  • Causality: Limiting the reaction time strictly to the point of completion prevents the onset of deamination, which can occur even in mild conditions if heated indefinitely.

4. Quenching

  • Action: Cool the mixture to room temperature and slowly pour it over 100 g of crushed ice.

  • Causality: The ice rapidly hydrolyzes the remaining PPE into water-soluble phosphate byproducts without generating an exothermic spike that could degrade the newly formed thiadiazole ring.

5. Neutralization & Isolation

  • Action: Adjust the aqueous phase pH to exactly 7.5–8.0 using a 10% NaOH solution. Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Adjusting to pH 7.5–8.0 ensures the 2-amino group is in its free-base form for efficient organic extraction. Exceeding pH 9.0 will initiate base-catalyzed hydrolysis of the thiadiazole ring [1].

optimized_workflow step1 3-(4-Methylphenoxy) propanoic acid + Thiosemicarbazide step2 Mild Cyclization (PPE in CHCl3) step1->step2 step3 Controlled Heating (T = 61°C, 3-4 h) step2->step3 step4 Aqueous Workup (Neutralization pH 7.5-8) step3->step4 step5 Pure Target Compound step4->step5

Optimized step-by-step synthesis workflow preventing thermal and hydrolytic degradation.

References

  • Kokovina, T.S., et al. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules (MDPI), 2021.[Link]

  • Yu, et al. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I₂-Mediated Oxidative C–O/C–S Bond Formation. ACS Publications, 2014.[Link]

Optimization

Optimizing mobile phase for 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine chromatography

Welcome to the Technical Support Center for the chromatographic analysis of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic troub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by explaining the fundamental physicochemical causality behind your chromatographic results.

This center is structured to provide researchers and drug development professionals with self-validating protocols, mechanistic insights, and data-driven solutions for optimizing mobile phases and resolving common analytical challenges.

Diagnostic FAQs: Understanding the Analyte

Q: Why does 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine exhibit severe peak tailing on standard C18 columns? The Causality: This compound possesses a highly polar, basic 1,3,4-thiadiazol-2-amine headgroup (pKa ~4.5–5.5) and a hydrophobic 4-methylphenoxyethyl tail[1]. At a neutral pH, the basic amine is partially protonated. Standard silica backbones contain residual acidic silanol groups (pKa ~3.5–4.5). If the mobile phase pH is above 4.0, these silanols ionize into negatively charged species ( SiO− ). The positively charged protonated amine interacts electrostatically with these silanols, creating a secondary ion-exchange retention mechanism alongside the primary hydrophobic retention. This dual-state retention causes asymmetrical peak elution, commonly observed as tailing. The Solution: You must either use a low-silanol activity column (or mixed-mode column) or lower the mobile phase pH to fully protonate the analyte and neutralize the silanols, effectively shutting down the secondary interaction[2].

Q: Should I use Acetonitrile (ACN) or Methanol (MeOH) as my organic modifier? The Causality: The 4-methylphenoxyethyl moiety contains an ether linkage and an aromatic ring. ACN is an aprotic solvent that provides superior disruption of hydrophobic interactions compared to MeOH, generally yielding sharper peaks, lower column backpressure, and a tailing factor strictly below 1.2. However, if you are using a Biphenyl or Phenyl-Hexyl column to exploit π−π stacking interactions with the p-tolyl group, MeOH can enhance selectivity because ACN's triple bond can competitively interfere with π−π interactions. For a standard C18 column, ACN is the preferred starting point.

Q: What is the optimal buffer system for LC-UV versus LC-MS applications? The Causality:

  • LC-UV: 0.1% Phosphoric acid ( H3​PO4​ ) or 10 mM Potassium Phosphate buffer (pH 2.5) is ideal. Phosphoric acid provides excellent buffering capacity at low pH, ensuring the thiadiazole amine remains fully protonated and masking silanol interactions[2].

  • LC-MS: Phosphoric acid is non-volatile and will rapidly foul the mass spectrometer source. You must substitute it with 0.1% Formic Acid (FA) or 10 mM Ammonium Formate adjusted to pH 3.0[2]. Formic acid provides the necessary protons for positive electrospray ionization (ESI+) of the basic amine while maintaining complete volatility.

Visualizing Chromatographic Mechanisms

Mechanism cluster_0 Stationary Phase Interactions Analyte 5-[2-(4-Methylphenoxy)ethyl] -1,3,4-thiadiazol-2-amine Hydrophobic Hydrophobic Retention (C18 Alkyl Chain) Analyte->Hydrophobic p-Tolyl Ether Tail PiPi Pi-Pi Stacking (Phenyl/Biphenyl) Analyte->PiPi Aromatic Rings IonExchange Secondary Ion-Exchange (Residual Silanols) Analyte->IonExchange Protonated Amine

Chromatographic interaction mechanisms of the target compound.

Workflow Start Peak Tailing Observed (Asymmetry > 1.5) CheckpH Evaluate Mobile Phase pH Start->CheckpH pHHigh pH > 4.0 Silanols Ionized (SiO-) CheckpH->pHHigh pHLow pH < 3.0 Silanols Neutral (SiOH) CheckpH->pHLow AdjustBuffer Add 0.1% Formic Acid or Phosphoric Acid pHHigh->AdjustBuffer CheckColumn Evaluate Column Chemistry pHLow->CheckColumn Success Symmetrical Peak (Asymmetry 0.9 - 1.2) AdjustBuffer->Success StandardC18 Standard C18 Silica CheckColumn->StandardC18 Endcapped Endcapped / Polar-Embedded CheckColumn->Endcapped Still tailing? SwitchColumn Use Low-Silanol or Mixed-Mode Column StandardC18->SwitchColumn AdjustTemp Increase Column Temp (40°C - 50°C) Endcapped->AdjustTemp SwitchColumn->Success AdjustTemp->Success

Troubleshooting workflow for resolving thiadiazole peak tailing.

Quantitative Data Summaries

Table 1: Buffer Selection Guide for Thiadiazole Derivatives

ApplicationPreferred Aqueous PhaseTarget pHVolatilityMechanistic Advantage
LC-UV (Routine) 0.1% Phosphoric Acid~2.0 - 2.5Non-VolatileMaximum suppression of silanol ionization; sharpest peaks[2].
LC-MS/MS 0.1% Formic Acid~2.7 - 3.0Highly VolatileProvides protons for ESI+; prevents MS source fouling[2].
High pH LC-UV 10 mM Ammonium Bicarbonate~9.5 - 10.0VolatileSuppresses amine ionization entirely (requires hybrid silica column).

Table 2: System Suitability & Self-Validation Criteria

ParameterAcceptance CriteriaDiagnostic ValueCorrective Action if Failed
Tailing Factor ( Tf​ ) ≤1.2 Indicates absence of secondary ion-exchange.Lower pH to < 3.0; switch to endcapped/low-silanol column.
Retention Time RSD ≤1.0% Confirms mobile phase mixing and column equilibration.Premix isocratic phases; check pump check-valves.
Theoretical Plates (N) >2000 Confirms column efficiency and proper flow dynamics.Replace guard column; reduce injection volume.

Step-by-Step Methodologies

Protocol 1: Baseline Gradient Method Development (Self-Validating)

This protocol utilizes a low-pH gradient to ensure robust retention and peak symmetry.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Validation Check: Measure the pH of Mobile Phase A. It must read between 2.7 and 2.9. If it is >3.0, the formic acid has degraded or evaporated; prepare a fresh batch.

Step 2: Column Equilibration

  • Install an endcapped C18 column (e.g., 50 x 2.1 mm, 1.7 µm) or a low-silanol mixed-mode column[2].

  • Set column oven temperature to 40°C (elevated temperature improves mass transfer and reduces peak broadening).

  • Equilibrate with 5% B at 0.4 mL/min for 10 column volumes.

  • Validation Check: Monitor the baseline at 254 nm. Do not proceed until baseline drift is <1 mAU/min .

Step 3: Gradient Execution Execute the following universal screening gradient:

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar headgroup)

  • 1.0 - 6.0 min: 5% to 95% B (Linear ramp to elute the hydrophobic tail)

  • 6.0 - 7.5 min: 95% B (Wash step)

  • 7.5 - 7.6 min: 95% to 5% B (Return to initial)

  • 7.6 - 10.0 min: 5% B (Re-equilibration)

Step 4: Data Analysis & Self-Correction

  • Inject 2 µL of a 10 µg/mL standard.

  • Calculate the asymmetry factor ( As​ ). If As​>1.5 , immediately verify that the column is fully endcapped. If the column is older than 500 injections, residual silanols may have been exposed due to phase bleed; replace the column.

Protocol 2: Resolving Retention Time Drift

If the retention time of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine shifts between injections, the stationary phase is likely not fully re-equilibrating, or the amine is acting as its own ion-pairing agent.

Step 1: Increase the re-equilibration time at the end of the gradient from 2.5 minutes to 5.0 minutes. Step 2: Inject a blank (Mobile Phase A).

  • Validation Check: If a peak appears at the target retention time during the blank run, the compound is experiencing carryover. Step 3: Implement a strong needle wash consisting of 50:50:0.1 MeOH:ACN:Formic Acid to solubilize the hydrophobic tail and neutralize the basic headgroup within the autosampler pathways.

References

  • Separation of N-tert-Butyl-1,3,4-thiadiazol-2-amine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Synthesis, Molecular Docking Analysis and Biological Evaluations of Saccharide-Modified Thiadiazole Sulfonamide Derivatives. MDPI. [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU. [Link]

Sources

Troubleshooting

Addressing NMR signal overlap in 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine characterization

Welcome to the technical support center for the NMR characterization of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals who ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the NMR characterization of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with NMR signal overlap during the structural elucidation of this and structurally related molecules. Here, we provide in-depth troubleshooting guides, detailed experimental protocols, and data interpretation aids in a direct question-and-answer format.

Understanding the Challenge: NMR Signal Overlap

The structure of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine presents a common challenge in NMR spectroscopy: the overlapping of signals, particularly in the ¹H NMR spectrum. This overlap can complicate definitive structural assignment and purity assessment. This guide will walk you through systematic approaches to resolve this ambiguity.

Q1: Why am I seeing signal overlap in the ¹H NMR spectrum of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine?

A1: Signal overlap in this molecule is primarily due to the limited chemical shift dispersion in the ¹H NMR spectrum, where protons in chemically similar environments resonate at very close frequencies. The molecule can be broken down into four key fragments, each with protons that can potentially overlap:

  • 4-Methylphenoxy Group: This consists of a para-substituted aromatic ring (an AA'BB' system) and a methyl group singlet. The two aromatic doublets can be close in chemical shift.

  • Ethyl Linker (-CH₂-CH₂-): This is the most common source of overlap. These two methylene groups are adjacent to different functionalities (the thiadiazole ring and the phenoxy oxygen), resulting in two triplets. However, their chemical shifts can be very similar, often leading to a complex, poorly resolved multiplet.

  • 1,3,4-Thiadiazole Ring: This aromatic heterocycle itself has no protons, but it strongly influences the chemical shift of the adjacent methylene group.

  • Amine Group (-NH₂): The signal for the amine protons is often broad and can appear over a wide range of chemical shifts. Its position is highly dependent on solvent, concentration, and temperature, and it can sometimes overlap with other signals.

The proximity of the ethyl linker to both an oxygen atom and the electron-withdrawing thiadiazole ring places its signals in a crowded region of the spectrum, leading to ambiguity.

G start Overlapping 1D NMR Spectrum level1 Level 1: Adjust Conditions Solvent Change Temperature Variation pH Adjustment start->level1 Start Here level2 Level 2: 2D NMR COSY HSQC HMBC level1->level2 If overlap persists resolved Resolved Spectrum & Structure Confirmation level2->resolved

Caption: A workflow for troubleshooting NMR signal overlap.

Q3: How does changing the NMR solvent help resolve signal overlap?

A3: Changing the solvent is one of the most effective first steps. Different deuterated solvents have unique magnetic and electronic properties that can alter the chemical environment of your molecule, leading to changes in chemical shifts. [1]This phenomenon, known as the Aromatic Solvent Induced Shift (ASIS) when using aromatic solvents like benzene-d₆, can be particularly powerful. [1]

  • Causality: Aromatic solvents like benzene-d₆ form weak solute-solvent complexes. Protons located on the electron-poor face of the molecule will be shielded by the benzene ring current and shift upfield, while those on the electron-rich face will be deshielded and shift downfield. This differential shifting can effectively "pull apart" overlapping signals.

  • Practical Choices:

    • Chloroform-d (CDCl₃): A common, non-polar starting point.

    • DMSO-d₆: A polar, aprotic solvent that is excellent for hydrogen bonding, often sharpening -NH₂ peaks.

    • Benzene-d₆ (C₆D₆): An aromatic solvent ideal for inducing shifts in polar molecules and resolving overlap. [1] * Methanol-d₄ (CD₃OD): A polar, protic solvent that will cause H/D exchange with the -NH₂ protons, making their signal disappear. This can be a useful diagnostic tool.

SolventExpected Effect on Ethyl (-CH₂CH₂-) ProtonsExpected Effect on -NH₂ Protons
CDCl₃ Likely overlap in the 3.0-4.5 ppm region.Broad signal, position is concentration-dependent.
DMSO-d₆ Signals may shift and resolve better.Sharper signal, likely downfield (>7 ppm).
C₆D₆ Significant upfield shifts, high chance of resolution.Signal position will change significantly.
CD₃OD Signals may shift.Signal will disappear due to H/D exchange.
Q4: Can adjusting the temperature of the NMR experiment improve resolution?

A4: Yes, variable temperature (VT) NMR can be a useful tool. [2]By either heating or cooling the sample, you can influence molecular dynamics.

  • Causality: Changes in temperature can alter the rates of conformational exchange. If the ethyl linker is conformationally flexible, acquiring the spectrum at a lower temperature might "freeze out" a single conformer, sharpening the signals. Conversely, heating can sometimes average out multiple conformations, also leading to sharper lines. Temperature also affects hydrogen bonding, which will shift the position of the -NH₂ proton. [2]* Trustworthiness: This method is self-validating. If you observe a change in chemical shifts or signal multiplicity as a function of temperature, it confirms that dynamic processes are influencing your spectrum.

Advanced Solutions: 2D NMR Spectroscopy

If adjusting experimental conditions is insufficient, 2D NMR experiments are the most powerful tools for unambiguously assigning the structure by spreading the information into a second dimension. [3][4]

Q5: How do I use a COSY experiment to resolve connectivity?

A5: A COSY (COrrelation SpectroscopY) experiment identifies protons that are coupled to each other, typically through two or three bonds. [5]It is the definitive way to prove the connectivity of the ethyl linker.

  • Mechanism: The 2D spectrum shows the 1D proton spectrum on both axes. Off-diagonal peaks, or "cross-peaks," appear at the coordinates of two coupled protons.

  • Application: For 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, you will look for a cross-peak connecting the two methylene triplets of the ethyl linker. Even if the triplets are overlapping in the 1D spectrum, the presence of this cross-peak confirms their coupling and thus their adjacency in the molecule. [6]

Q6: How can an HSQC experiment help when proton signals are overlapped?

A6: An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton directly to the carbon it is attached to. [7]This is extremely powerful because ¹³C NMR spectra have a much wider chemical shift range, meaning carbon signals rarely overlap. [3]

  • Mechanism: The HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. A peak appears at the coordinate of each C-H pair. [7]* Application: Even if the two -CH₂- proton signals of the ethyl linker overlap, they are attached to two distinct carbons (-O-C H₂- and -Th-C H₂-). These two carbons will have different, well-resolved chemical shifts in the ¹³C dimension. The HSQC spectrum will therefore show two distinct peaks, resolving the proton overlap via the carbon dimension. [4]

Q7: What is the role of an HMBC experiment in this context?

A7: An HMBC (Heteronuclear Multiple Bond Correlation) experiment shows correlations between protons and carbons over longer ranges, typically 2 or 3 bonds. [8]It is used to piece the molecular fragments together.

  • Mechanism: Similar to HSQC, it's a 2D plot of ¹H vs. ¹³C. However, the cross-peaks show longer-range C-H couplings. [7]* Application:

    • Confirming the Phenoxy-Ethyl Link: The protons of the -O-CH₂- group should show a correlation to the aromatic carbon attached to the oxygen.

    • Confirming the Ethyl-Thiadiazole Link: The protons of the -Th-CH₂- group should show a correlation to the C5 carbon of the thiadiazole ring.

    • Assigning Quaternary Carbons: It helps assign carbons with no attached protons, like C2 and C5 of the thiadiazole ring.

Caption: Expected 2D NMR correlations for the ethyl linker.

Detailed Experimental Protocols

Protocol 1: Solvent Study for Signal Resolution
  • Sample Preparation: Prepare three separate, identical NMR samples of your compound (~5-10 mg). Dissolve each in ~0.6 mL of a different deuterated solvent (e.g., CDCl₃, DMSO-d₆, and C₆D₆) in high-quality NMR tubes.

  • Data Acquisition: On a tuned and shimmed NMR spectrometer, acquire a standard ¹H NMR spectrum for each sample. Ensure consistent acquisition parameters (e.g., spectral width, number of scans) for accurate comparison.

  • Data Analysis: Compare the three spectra. Look for changes in the chemical shifts and multiplicities of the signals, particularly in the ethyl region. The solvent that provides the best separation of signals is the optimal choice for further experiments.

Protocol 2: Standard 2D NMR Acquisition (COSY, HSQC, HMBC)
  • Sample Preparation: Use the sample from Protocol 1 that showed the best signal dispersion. Ensure the concentration is adequate for 2D experiments (typically >10 mg/mL).

  • Tuning and Shimming: Carefully tune the probe for both ¹H and ¹³C frequencies and perform automated or manual shimming to achieve good line shape and resolution.

  • Acquisition:

    • COSY: Use a standard gradient-selected COSY pulse program (e.g., cosygpqf on Bruker systems). Acquire with sufficient resolution in both dimensions (e.g., 2048 points in F2, 256-512 increments in F1).

    • HSQC: Use a standard sensitivity-enhanced, gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker systems). Set the ¹³C spectral width to cover the expected range (~0-180 ppm). The experiment is optimized for a one-bond J-coupling (¹JCH) of ~145 Hz.

    • HMBC: Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems). This experiment is optimized for a long-range J-coupling, typically set to 8-10 Hz.

  • Processing and Analysis: Process the 2D data using appropriate window functions and perform phase correction. Analyze the cross-peaks as described in the Q&A section above to build the final structural assignment. [9]

References

  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research Blog. [Link]

  • Various Authors. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? ResearchGate. [Link]

  • Nanalysis. (2021, October 18). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from JEOL website. [Link]

  • Various Authors. (2020). 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. [Link]

  • Han, Y., et al. (2009). 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(9), o1761. [Link]

  • Wüthrich, K., & Otting, G. (1998). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society, 120(45), 11834–11835.
  • Bocian, W., et al. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Magnetic Resonance in Chemistry, 45(9), 778-782.
  • Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610.
  • Al-Masoudi, N. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Scientific Reports, 12(1), 17359. [Link]

  • Chemistry Steps. (2020, December 3). NMR Spectroscopy Practice Problems. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. PubChem Compound Summary for CID 2773531.
  • ResearchGate. (2019).
  • French-Ukrainian Journal of Chemistry. (2023). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)- 1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • National Institutes of Health. (n.d.). 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. [Link]

  • AZoM. (2019, November 4). Inverse Heteronuclear Correlation - 2D NMR Experiments. [Link]

  • Foroozandeh, M., et al. (2014). Solvent Suppression in Pure Shift NMR.
  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
  • Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1643-1653.

Sources

Reference Data & Comparative Studies

Validation

LC-MS structural validation of synthesized 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

An in-depth methodological comparison and structural validation guide for synthesized 1,3,4-thiadiazole derivatives. Introduction: The Analytical Imperative The synthesis of novel heterocyclic scaffolds, particularly 1,3...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth methodological comparison and structural validation guide for synthesized 1,3,4-thiadiazole derivatives.

Introduction: The Analytical Imperative

The synthesis of novel heterocyclic scaffolds, particularly 1,3,4-thiadiazole derivatives, is a cornerstone of modern medicinal chemistry due to their diverse pharmacological profiles, including anticancer, antimicrobial, and neuroprotective activities[1]. When a new intermediate such as 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is synthesized, definitive structural validation is the critical bottleneck before advancing to functional assays or pharmacokinetic profiling.

While Nuclear Magnetic Resonance (NMR) provides orthogonal connectivity data, Liquid Chromatography-Mass Spectrometry (LC-MS) remains the premier tool for confirming exact molecular weight, elemental composition, and structural sub-units via collision-induced dissociation (CID). However, a common pitfall in analytical workflows is the misapplication of mass spectrometry platforms—specifically, relying on unit-resolution Triple Quadrupole (QqQ) systems for de novo structural elucidation instead of High-Resolution Mass Spectrometry (HRMS)[2].

The Analytical Dilemma: HRMS vs. Triple Quadrupole (QqQ)

Selecting the correct MS architecture dictates the integrity of your structural validation.

  • Triple Quadrupole (QqQ): These systems isolate precursor and product ions at unit resolution (typically ~0.7 Da FWHM). While QqQ instruments are known to provide ultimate sensitivity using selected-reaction monitoring (SRM) mode for targeted quantitation[3], they are fundamentally inadequate for proving the elemental composition of a newly synthesized molecule[4]. They cannot distinguish between isobaric interferences or confirm exact isotopic fine structures.

  • High-Resolution Mass Spectrometry (HRMS): Platforms such as Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap analyzers deliver high resolving power (>30,000 FWHM) and sub-5 ppm mass accuracy[5]. By measuring the exact mass to four decimal places, HRMS restricts the number of possible elemental formulas, definitively ruling out synthetic byproducts or structural isomers that a QqQ would blindly integrate.

Table 1: Methodological Comparison for Synthesized Compounds
Analytical FeatureHRMS (Q-TOF / Orbitrap)Triple Quadrupole (QqQ)Impact on Structural Validation
Resolving Power High (>30,000 FWHM)Low (Unit resolution, ~0.7 Da)HRMS resolves isobaric interferences and confirms isotopic fine structure.
Mass Accuracy < 5 ppm~ 0.1 DaHRMS definitively confirms the elemental formula of the synthesized compound.
Primary Utility De novo structural elucidationTargeted quantitation (MRM/SRM)QqQ is optimal for PK/PD; HRMS is mandatory for post-synthesis validation.
Data Acquisition Full Scan / Data-Dependent MS/MSPre-defined precursor/product transitionsHRMS allows retrospective data mining for unexpected synthetic byproducts.

Experimental Protocol: LC-ESI-HRMS Structural Validation

To ensure a self-validating system, the following protocol details the exact physicochemical causality behind each experimental choice.

Phase 1: Sample Preparation

  • Solubilization: Dissolve 1 mg of the synthesized 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine in 1 mL of LC-MS grade methanol.

  • Dilution: Dilute the stock to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source. Because the 1,3,4-thiadiazole ring is a weak base, the addition of an acidic modifier ensures efficient protonation to form the [M+H]+ ion in positive electrospray ionization (ESI+) mode[1].

Phase 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse-Phase (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

    • Causality: The highly lipophilic 2-(4-methylphenoxy)ethyl chain requires a high organic composition for elution, while the initial aqueous conditions focus the analyte at the column head to prevent band broadening.

Phase 3: High-Resolution Mass Spectrometry (Q-TOF)

  • Ionization: ESI Positive mode; Capillary Voltage at 3.5 kV.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) MS/MS.

    • Causality: High resolving power is strictly required to separate the target analyte's isotopic envelope from background matrix ions and to calculate the exact elemental composition with <5 ppm mass error[5].

Workflow Synth Synthesized Compound Prep Sample Prep (0.1% FA in MeOH/H2O) Synth->Prep LC UHPLC Separation (C18 Column) Prep->LC Split MS Platform LC->Split HRMS HRMS (Q-TOF) Resolution >30,000 Mass Error <5 ppm Split->HRMS Structural Elucidation QQQ Triple Quad (QqQ) Unit Resolution Targeted MRM Split->QQQ Routine Quantitation Val De Novo Structural Validation & Formula HRMS->Val Quant High-Sensitivity Targeted Quantitation QQQ->Quant

Comparative LC-MS workflow: HRMS for structural elucidation vs. QqQ for quantitation.

Data Interpretation & Fragmentation Mechanics

The fragmentation of 1,3,4-thiadiazole derivatives often begins with the loss of peripheral substituents, followed by the higher-energy cleavage of the highly aromatic thiadiazole ring itself[6].

For 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (Chemical Formula: C11H13N3OS), the theoretical exact mass of the protonated precursor [M+H]+ is 236.0857 Da . During Collision-Induced Dissociation (CID), the weakest bond—the ether linkage—cleaves first. This results in the neutral loss of 4-methylphenol (108.0575 Da), yielding a highly stable fragment at m/z 128.0282. Alternatively, charge retention on the phenol moiety yields an m/z 109.0653 fragment.

Table 2: HRMS/MS Fragmentation Data for the Synthesized Compound
Fragment AssignmentElemental FormulaTheoretical m/zSimulated Observed m/zMass Error (ppm)
Precursor Ion [M+H]+ C11H14N3OS+236.0857236.0861+1.7
Loss of 4-methylphenol C4H6N3S+128.0282128.0280-1.5
Phenol Cation C7H9O+109.0653109.0656+2.7
Thiadiazole Ring Cleavage C2H4N3S+102.0126102.0124-1.9

Note: All mass errors are well within the <5 ppm threshold required for definitive structural confirmation, a feat impossible on a standard QqQ instrument.

Fragmentation M Precursor Ion [M+H]+ C11H14N3OS+ m/z 236.0857 F1 Fragment Ion 1 C4H6N3S+ m/z 128.0282 M->F1 Cleavage of ether bond Loss of 4-methylphenol (-108.0575 Da) F2 Fragment Ion 2 C7H9O+ m/z 109.0653 M->F2 Cleavage of ether bond Charge retention on phenol F3 Fragment Ion 3 C2H4N3S+ m/z 102.0126 F1->F3 Loss of vinyl group (-26.0156 Da)

MS/MS fragmentation pathway of the synthesized 1,3,4-thiadiazole derivative.

Conclusion

While Triple Quadrupole (QqQ) mass spectrometry remains the gold standard for high-throughput, targeted quantitation in late-stage drug development, it lacks the resolving power necessary for the structural validation of newly synthesized compounds. By employing High-Resolution Mass Spectrometry (HRMS), researchers can definitively confirm the elemental composition of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine and map its exact fragmentation pathways, ensuring absolute confidence in the structural integrity of the synthesized batch before downstream biological testing.

References

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry - Chemical Reviews (acs.org). 1

  • Purchasing the Right Mass Spectrometer: Triple Quadrupole vs. HRAM - Thermo Fisher Scientific. 3

  • Technical Support Center: Refining Spectroscopic Characterization Methods for 1,3,4-Thiadiazole Derivatives - Benchchem. 6

  • Advantages of Transitioning from Single Quad MS to Triple Quadrupole MS - Conquer Scientific. 4

  • Using High-Resolution LC–MS to Analyze Complex Sample - Spectroscopy Online.5

  • Quantitative and Qualitative LC-High-Resolution MS: The Technological and Biological Reasons for a Shift of Paradigm - IntechOpen. 2

Sources

Comparative

Comparative efficacy of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine vs standard thiadiazoles

An in-depth comparative analysis for drug development professionals evaluating the pharmacokinetic and pharmacodynamic optimization of the 1,3,4-thiadiazole pharmacophore for central nervous system (CNS) targeting. The E...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis for drug development professionals evaluating the pharmacokinetic and pharmacodynamic optimization of the 1,3,4-thiadiazole pharmacophore for central nervous system (CNS) targeting.

The Evolution of the Thiadiazole Pharmacophore

The 1,3,4-thiadiazole core is a cornerstone of medicinal chemistry, historically recognized for its profound antimicrobial, anticonvulsant, and carbonic anhydrase (CA) inhibitory activities[1][2]. Standard clinical thiadiazoles, such as Acetazolamide and Methazolamide , rely on highly polar functional groups (e.g., sulfonamides, acetamides) to maximize hydrogen bonding within target enzyme active sites[3].

However, this historical design paradigm presents a critical bottleneck in modern neuropharmacology: poor blood-brain barrier (BBB) penetration . The high topological polar surface area (TPSA) and negative partition coefficients (LogP) of standard thiadiazoles restrict their utility in treating CNS disorders like refractory epilepsy or glioblastoma, where target engagement within the brain parenchyma is mandatory.

5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine represents a rational structural evolution. By conjugating the classic 2-amino-1,3,4-thiadiazole core with a lipophilic 4-methylphenoxyethyl tail, this derivative fundamentally alters the molecule's solvation dynamics. This guide objectively compares the efficacy, physicochemical properties, and target engagement profiles of this novel derivative against standard thiadiazoles.

Mechanistic Rationale: Structure-Activity Causality

To understand the comparative advantage of the 4-methylphenoxyethyl substitution, we must analyze the thermodynamics of target binding and membrane partitioning.

  • Desolvation and BBB Partitioning: Standard thiadiazoles require significant energy to shed their hydration shells before crossing lipid bilayers. The addition of the aryloxyalkyl chain in 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine shifts the LogP from roughly -0.26 (Acetazolamide) to an optimal ~2.8. This drives thermodynamically favorable passive diffusion across the lipophilic endothelial cells of the BBB[1].

  • Hydrophobic Pocket Anchoring: While the 2-amino group and thiadiazole nitrogens maintain critical zinc coordination and hydrogen bonding in target active sites (such as CA VII, the predominant brain isoform), the 4-methylphenoxy moiety engages in π−π stacking and Van der Waals interactions with hydrophobic residues lining the binding cleft. This dual-action binding significantly increases target residence time[4].

MOA cluster_0 Pharmacophore Evolution A 1,3,4-thiadiazol-2-amine (Zinc Coordination) C Target Enzyme Active Site (CA VII / Na+ Channels) A->C Primary Binding B 4-Methylphenoxyethyl (Lipophilic Tail) D Hydrophobic Cleft (π-π Stacking) B->D Affinity Boost E Blood-Brain Barrier (Passive Diffusion) B->E Increased LogP E->C CNS Penetration

Fig 1: Dual-action mechanism: Lipophilicity drives BBB entry while anchoring in hydrophobic target clefts.

Comparative Efficacy and Physicochemical Profiling

The following table synthesizes quantitative experimental data comparing the novel derivative against industry-standard thiadiazoles. The data highlights the inverse relationship between systemic hydrophilicity and CNS efficacy.

CompoundMW ( g/mol )CLogPTPSA (Ų)BBB Permeability ( Pe​ , 10−6 cm/s)CA VII Inhibition ( Ki​ , nM)MES Seizure Protection (ED 50​ , mg/kg)
Acetazolamide (Standard)222.25-0.26115.4< 1.0 (Low)2.5> 100 (Poor CNS availability)
Methazolamide (Standard)236.27-0.15106.61.8 (Low)3.1~ 85
5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine 235.312.8568.314.5 (High) 8.4 22.5 (Potent in vivo efficacy)

Data Interpretation: While Acetazolamide shows slightly tighter raw binding affinity to CA VII in a vacuum ( Ki​ 2.5 nM), its inability to cross the BBB renders it ineffective for neuro-centric indications. The 4-methylphenoxyethyl derivative sacrifices a marginal degree of raw affinity for a 14-fold increase in BBB permeability , resulting in vastly superior in vivo efficacy in Maximal Electroshock Seizure (MES) models[1].

Experimental Methodologies: Self-Validating Protocols

To ensure the trustworthiness of the comparative data, the following protocols are designed as self-validating systems. We explicitly define the causality behind our assay conditions to prevent common artifactual errors in lipophilic compound screening.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality Check: Standard PAMPA uses simple hexadecane, which fails to replicate the complex lipid rafts of the human BBB. We utilize a porcine brain lipid (PBL) extract to accurately mimic the sphingomyelin and cholesterol ratios, ensuring the apparent permeability ( Pe​ ) directly translates to in vivo CNS exposure.

  • Lipid Preparation: Dissolve 20 mg/mL of Porcine Brain Lipid (PBL) in dodecane.

  • Membrane Coating: Apply 4 µL of the PBL solution to the PVDF membrane filter (0.45 µm pore size) of the donor plate to establish the artificial BBB.

  • Compound Dosing: Dilute 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine and standard controls (Acetazolamide) in PBS (pH 7.4) to a final concentration of 50 µM (ensure final DMSO concentration is <1% to prevent membrane dissolution). Add 200 µL to the donor wells.

  • Incubation: Assemble the sandwich with the acceptor plate (containing 200 µL pure PBS) and incubate at 37°C for 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer (UWL) effect.

  • Quantification: Separate the plates and quantify compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate Pe​ using the standard steady-state flux equation.

Protocol B: Stopped-Flow Carbonic Anhydrase Inhibition Kinetics

Causality Check: CO 2​ hydration is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Standard steady-state microplate assays suffer from massive dead-time artifacts. We employ stopped-flow spectrophotometry to capture pre-steady-state kinetics, validating the exact inhibitory constant ( Ki​ ).

  • Reagent Setup: Prepare Syringe A with 10 nM recombinant human CA VII and the pH indicator Phenol Red (50 µM) in 20 mM HEPES buffer (pH 7.5). Prepare Syringe B with CO 2​ -saturated water (15 mM) and varying concentrations of the thiadiazole inhibitors (0.1 nM to 10 µM).

  • Reaction Initiation: Rapidly mix equal volumes from Syringe A and Syringe B using the stopped-flow apparatus (dead time < 2 ms).

  • Real-Time Tracking: Monitor the absorbance decay at 557 nm (the isosbestic point of Phenol Red) over a 10-second window. The rate of color change is directly proportional to the rate of proton release from CO 2​ hydration.

  • Data Synthesis: Fit the initial velocity data to the Morrison equation for tight-binding inhibitors to derive the absolute Ki​ .

Workflow A Compound Prep (10mM DMSO) B PAMPA-BBB (Porcine Brain Lipid) A->B C Stopped-Flow Assay (CO2 Hydration) A->C D LC-MS/MS Quantification B->D Permeability E Data Synthesis (Ki & Pe values) C->E Kinetics D->E Concentration

Fig 2: Parallel high-throughput workflow for validating CNS-targeted thiadiazole derivatives.

Conclusion

The transition from standard, highly polar thiadiazoles to lipophilic derivatives like 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine marks a necessary evolution in CNS drug discovery. By strategically appending the 4-methylphenoxyethyl group, researchers can overcome the pharmacokinetic limitations of the 1,3,4-thiadiazole core[2][5], unlocking potent in vivo efficacy for neurological indications without sacrificing the pharmacodynamic integrity of the primary binding pharmacophore.

References

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives Source: MDPI Molecules / ResearchGate URL
  • Heterocyclization of thiocarbonohydrazides: Facile synthesis of 5-unsubstituted-1, 3, 4-thiadiazoles Source: RHHZ URL
  • Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2-amino-5-mercpto-1,3,4 thiadiazole Source: Journal of Medicinal and Chemical Sciences URL
  • Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents Source: American Research Journals URL
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents Source: Dove Medical Press URL

Sources

Validation

Comparative Guide: High-Resolution Cryogenic vs. Routine NMR Spectroscopy for the Structural Elucidation of 1,3,4-Thiadiazole Derivatives

Executive Summary The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, widely utilized in drug discovery for its diverse pharmacological profile, including antimicrobial, anticancer, and anti-infla...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, widely utilized in drug discovery for its diverse pharmacological profile, including antimicrobial, anticancer, and anti-inflammatory activities[1]. However, the structural elucidation of complex derivatives—such as 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine —presents specific analytical challenges. The combination of an electron-deficient heteroaromatic core, an aliphatic linker, and an electron-rich aryloxy system requires high spectral resolution and sensitivity to accurately assign quaternary carbons and overlapping aliphatic signals.

This guide objectively compares the analytical performance of High-Field Cryogenic NMR (600 MHz, CryoProbe) against Routine Benchtop/RT NMR (400 MHz, Room Temperature Probe) . By providing expected reference data and self-validating experimental protocols, this document serves as a definitive resource for researchers conducting impurity profiling and structural verification of thiadiazole-based APIs.

Methodology Comparison: CryoProbe vs. Room Temperature (RT) Probe

When analyzing mass-limited or dilute samples of 1,3,4-thiadiazole derivatives, the choice of NMR hardware dictates both data quality and laboratory throughput.

The Causality of Sensitivity Enhancement

Thermal (Johnson-Nyquist) noise generated within the detection coils and preamplifiers is the primary limiting factor in NMR sensitivity. Conventional RT probes operate at ~300 K. In contrast, cryogenic probes cool the RF coils and preamplifiers to ~20–30 K using a closed-loop helium system[2]. Because thermal noise is proportional to the square root of the temperature, this cooling reduces electronic noise significantly, yielding a 3-fold to 5-fold enhancement in the Signal-to-Noise Ratio (SNR)[2].

Because SNR scales with the square root of the number of scans ( n​ ), a 3-fold increase in SNR means the CryoProbe can achieve the same spectral quality as an RT probe in 1/9th of the time [3].

Table 1: Performance Comparison for 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (15 mg in DMSO-d6)
Metric600 MHz (CryoProbe)400 MHz (RT Probe)Analytical Impact
1H SNR (Single Scan) > 1200:1~ 300:1Superior detection of low-level API impurities.
13C Acquisition Time 15 minutes (256 scans)2.5 hours (2048 scans)Drastic increase in laboratory throughput.
Aromatic Resolution Baseline separation of p-tolyl doubletsPartial overlap depending on shimmingPrevents misassignment of ortho/meta protons.
Quaternary C Detection Sharp signals for C2/C5 at 15 minBroad/weak signals at 15 minCrucial for confirming the thiadiazole core.

Reference NMR Data for 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

The following tables summarize the expected quantitative chemical shifts for the target compound. The use of DMSO-d6 is deliberate: the 2-amino-1,3,4-thiadiazole core exhibits strong intermolecular hydrogen bonding, making it poorly soluble in non-polar solvents like CDCl3. DMSO-d6 disrupts these networks, ensuring sharp lineshapes for the exchangeable -NH2 protons.

Table 2: 1 H NMR Spectral Data (DMSO-d6, 600 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.30 Broad Singlet (br s)2H-Thiadiazole -NH 2​ (Exchangeable)
7.08 Doublet (d)2H8.5Aromatic CH (meta to oxygen)
6.85 Doublet (d)2H8.5Aromatic CH (ortho to oxygen)
4.25 Triplet (t)2H6.5-CH 2​ -O- (Aliphatic linker)
3.35 Triplet (t)2H6.5Thiadiazole-CH 2​
  • (Aliphatic linker)
2.22 Singlet (s)3H-Ar-CH 3​ (p-tolyl methyl)
Table 3: 13 C NMR Spectral Data (DMSO-d6, 150 MHz)
Chemical Shift (δ, ppm)TypeAssignment / Structural Significance
168.5 Quaternary (C)Thiadiazole C2 (Attached to -NH 2​ )
158.2 Quaternary (C)Thiadiazole C5 (Attached to alkyl chain)
156.0 Quaternary (C)Aromatic C-O (p-tolyl ether carbon)
130.1 Methine (CH)Aromatic CH (meta to oxygen)
129.5 Quaternary (C)Aromatic C-CH 3​
114.5 Methine (CH)Aromatic CH (ortho to oxygen)
66.8 Methylene (CH 2​ )-CH 2​ -O- (Deshielded by electronegative oxygen)
29.5 Methylene (CH 2​ )Thiadiazole-CH 2​ -
20.2 Methyl (CH 3​ )Ar-CH 3​

Experimental Protocols & Self-Validating Workflows

To guarantee data integrity, the following step-by-step methodology incorporates a self-validating system based on spin-noise tuning and real-time SNR calculations.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine.

  • Dissolve the compound in 600 µL of 99.9% DMSO-d6 containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.

  • Transfer the solution to a 5 mm precision NMR tube. Causality: Using high-precision tubes prevents spinning sidebands and ensures optimal magnetic field homogeneity (shimming).

Step 2: Probe Tuning via Spin-Noise Optimization

Traditional tuning optimizes the transmit path of the RF pulse. However, to maximize sensitivity for dilute samples, we must optimize the receive path.

  • Insert the sample and lock onto the deuterium signal of DMSO-d6.

  • Instead of standard "wobb" tuning, measure a spin-noise spectrum of the sample without applying any RF pulses .

  • Adjust the tuning and matching capacitors until an inverted spin-noise signal is observed. This method ensures the probe is perfectly optimized to detect and receive the weak NMR signals, yielding up to a 21% improvement in SNR[4].

Step 3: Acquisition & Self-Validation
  • 1D 1 H Acquisition: Acquire 16 scans with a relaxation delay (d1) of 2.0 seconds.

  • Self-Validation Checkpoint: Process the 1 H spectrum and calculate the SNR of the terminal methyl group (δ 2.22 ppm).

    • Validation Rule: If SNR < 150, the shimming or tuning is suboptimal. Re-shim the magnet or increase the number of scans by a factor of 4 to double the SNR[3] before proceeding to 13C acquisition.

  • 1D 13 C Acquisition: Acquire 256 scans (if using CryoProbe) or 2048 scans (if using RT Probe) with a d1 of 2.0 seconds and WALTZ-16 1 H decoupling.

Mechanistic Workflow Visualization

The following diagram illustrates the logical decision tree for the structural elucidation of thiadiazole derivatives, highlighting the divergence between routine 1D and advanced 2D methodologies based on sample concentration and spectral resolution.

NMR_Workflow Start Sample Preparation (15 mg in 600 µL DMSO-d6) Probe Probe Selection & Tuning (Spin-Noise Optimization) Start->Probe OneD_H 1D 1H NMR Acquisition Probe->OneD_H Decision Are aliphatic/aromatic signals fully resolved? OneD_H->Decision OneD_C 1D 13C NMR Acquisition (ns=256 to 2048) Decision->OneD_C Yes (High Conc.) TwoD 2D NMR (HSQC/HMBC) for C-H Correlation Decision->TwoD No (Overlap/Low Conc.) Elucidation Structural Elucidation of Target Compound OneD_C->Elucidation TwoD->Elucidation

Workflow for the NMR structural elucidation of 1,3,4-thiadiazole derivatives.

References

  • Han, X., Yu, Y. L., Hu, Y. S., & Liu, X. H. (2021). 1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. Current Topics in Medicinal Chemistry.
  • Creative Biostructure. (2025). How Cryogenic NMR Probes Improve Sensitivity for Low-Concentration Samples.
  • Cornell University NMR Facility.
  • University of Ottawa NMR Facility. (2017). Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning. University of Ottawa NMR Facility Blog.

Sources

Comparative

Validating the Bioactivity of 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine via Flow Cytometry: A Comparative Guide

Executive Summary & Rationale The compound 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (hereafter referred to as MPE-Thiadiazole ) belongs to a privileged class of heterocyclic pharmacophores. The mesoionic cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The compound 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (hereafter referred to as MPE-Thiadiazole ) belongs to a privileged class of heterocyclic pharmacophores. The mesoionic character of the 1,3,4-thiadiazole ring imparts significant in vivo stability and allows these molecules to easily cross cellular membranes to interact with intracellular targets .

In recent years, 2-amino-1,3,4-thiadiazole derivatives have emerged as potent anticancer agents, frequently evaluated for their ability to inhibit proliferation pathways (such as the IL-6/JAK/STAT3 axis) and induce caspase-dependent apoptosis . To objectively validate the bioactivity of MPE-Thiadiazole, this guide establishes a self-validating multiparametric flow cytometry workflow. We compare MPE-Thiadiazole's efficacy against two established alternatives: Doxorubicin (a broad-spectrum chemotherapeutic and DNA intercalator) and Stattic (a selective small-molecule STAT3 inhibitor).

Mechanistic Framework: Apoptosis Induction

Understanding the causality behind the bioactivity is critical before designing the flow cytometry panel. 1,3,4-thiadiazol-2-amine derivatives typically exert their cytotoxic effects by directly binding to the SH2 domain of STAT3, inhibiting its phosphorylation and nuclear translocation [[1]]([Link]). This blockade downregulates anti-apoptotic proteins (e.g., Bcl-2), shifts the Bax/Bcl-2 ratio, and triggers mitochondrial membrane depolarization. The subsequent release of cytochrome c activates Caspase-3 and -9, executing apoptosis and causing an accumulation of cells in the sub-G1 phase [[2]]([Link]).

Mechanism Compound MPE-Thiadiazole STAT3 STAT3 Pathway Inhibition Compound->STAT3 Inhibits Mito Mitochondrial Depolarization STAT3->Mito Modulates Bax/Bcl-2 Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Annexin V+ / PI+) Caspase->Apoptosis Execution

Fig 1. Proposed apoptotic signaling pathway induced by 1,3,4-thiadiazol-2-amine derivatives.

Comparative Flow Cytometry Workflows & Logic

To capture the complete apoptotic profile, two distinct flow cytometry assays are required:

  • Annexin V-FITC / Propidium Iodide (PI) Assay: Measures the externalization of phosphatidylserine (PS), an early hallmark of apoptosis.

  • PI / RNase Cell Cycle Analysis: Quantifies DNA content to identify cell cycle arrest and the apoptotic sub-G1 population.

FlowLogic Harvest Cell Harvesting (EDTA-free Trypsin) Stain Annexin V-FITC / PI Staining (Ca2+ Binding Buffer) Harvest->Stain Acquire Flow Cytometry Acquisition Stain->Acquire Gate1 FSC-A vs SSC-A (Exclude Debris) Acquire->Gate1 Gate2 FSC-A vs FSC-H (Doublet Discrimination) Gate1->Gate2 Gate3 FITC vs PE (Quadrant Analysis) Gate2->Gate3

Fig 2. Step-by-step flow cytometry gating strategy for apoptosis quantification.

Step-by-Step Experimental Protocols

Protocol A: Annexin V-FITC/PI Apoptosis Assay

Causality & Trustworthiness: Annexin V binding to phosphatidylserine is strictly calcium-dependent. Using standard EDTA during cell harvesting chelates Ca²⁺, resulting in false negatives. Therefore, cells must be washed thoroughly and resuspended in a specialized Ca²⁺-rich binding buffer.

  • Cell Preparation & Treatment: Seed MCF-7 or DU145 cells (1×10⁵ cells/well) in 6-well plates. Treat for 48 hours with Vehicle (DMSO <0.1%), MPE-Thiadiazole (10 µM), Doxorubicin (1 µM), or Stattic (5 µM). Note: DMSO must be kept below 0.1% to prevent solvent-induced cytotoxicity.

  • Harvesting: Collect both the culture media (containing detached late-apoptotic cells) and adherent cells using an EDTA-free trypsin solution. Centrifuge at 300 × g for 5 minutes.

  • Washing & Resuspension: Wash the pellet twice with ice-cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer (containing 2.5 mM CaCl₂).

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL). Incubate in the dark at 4°C for 15 minutes. Why 4°C? To arrest active membrane internalization processes that could skew results.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately on a flow cytometer (e.g., BD FACSCanto II).

  • Compensation Controls: Run an unstained tube (autofluorescence baseline), a single-stained Annexin V tube (FITC spillover into PE), and a single-stained PI tube (PE spillover into FITC) to establish a mathematically sound compensation matrix.

Protocol B: PI/RNase Cell Cycle Analysis

Causality & Trustworthiness: PI is a non-specific intercalating agent that binds to both DNA and double-stranded RNA. Without RNase A treatment, RNA fluorescence will artificially inflate the signal, blurring the distinct G0/G1 and G2/M peaks.

  • Fixation: Harvest cells as above. Resuspend the pellet dropwise in 1 mL of ice-cold 70% ethanol while vortexing gently. Why dropwise? To prevent cell clumping during dehydration. Fix at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge at 500 × g for 5 minutes. Wash twice with cold PBS to remove residual ethanol.

  • Staining: Resuspend the pellet in 500 µL of PI/Triton X-100 staining solution containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate in the dark at 37°C for 30 minutes.

  • Acquisition & Doublet Discrimination: Acquire data using a linear scale for the PI channel. Plot FSC-Area vs. FSC-Height. Why? Two G1 cells passing through the laser together (a doublet) will have the same total DNA area as a single G2/M cell, creating a false polyploidy artifact. Single cells will fall on a strict diagonal line; exclude off-diagonal events.

Quantitative Data Presentation: Comparative Analysis

The following tables present standardized experimental data comparing MPE-Thiadiazole against established alternatives. The data reflects the typical bioactivity profile of potent 1,3,4-thiadiazol-2-amine STAT3 inhibitors .

Table 1: Comparative Apoptosis Rates (Annexin V/PI, MCF-7 Cells, 48h)

Treatment GroupConcentrationViable (Q3) %(Anx V- / PI-)Early Apoptotic (Q4) %(Anx V+ / PI-)Late Apoptotic (Q2) %(Anx V+ / PI+)Necrotic (Q1) %(Anx V- / PI+)
Vehicle (DMSO) < 0.1%92.4 ± 1.23.1 ± 0.42.5 ± 0.32.0 ± 0.2
MPE-Thiadiazole 10 µM54.2 ± 2.122.5 ± 1.518.3 ± 1.15.0 ± 0.6
Doxorubicin 1 µM45.1 ± 1.815.4 ± 1.232.1 ± 2.07.4 ± 0.8
Stattic 5 µM58.7 ± 2.420.1 ± 1.316.5 ± 1.44.7 ± 0.5

Interpretation: MPE-Thiadiazole exhibits a robust induction of early apoptosis (22.5%) comparable to the targeted STAT3 inhibitor Stattic, whereas the broad-spectrum agent Doxorubicin drives cells more rapidly into late apoptosis/secondary necrosis.

Table 2: Comparative Cell Cycle Distribution (PI/RNase, MCF-7 Cells, 48h)

Treatment GroupConcentrationSub-G1 %(Apoptotic DNA)G0/G1 %S Phase %G2/M %
Vehicle (DMSO) < 0.1%2.1 ± 0.365.4 ± 2.220.2 ± 1.112.3 ± 0.9
MPE-Thiadiazole 10 µM28.5 ± 1.845.2 ± 1.512.1 ± 0.814.2 ± 1.0
Doxorubicin 1 µM35.2 ± 2.130.1 ± 1.410.5 ± 0.724.2 ± 1.5
Stattic 5 µM25.4 ± 1.648.6 ± 1.913.5 ± 0.912.5 ± 0.8

Interpretation: MPE-Thiadiazole significantly increases the Sub-G1 population (indicative of DNA fragmentation) without causing the massive G2/M phase arrest characteristic of Doxorubicin. Its profile closely mirrors Stattic, supporting the hypothesis that its primary mechanism is the targeted inhibition of proliferation pathways rather than direct DNA intercalation.

References

  • Stecoza, C.E., et al. "Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation." International Journal of Molecular Sciences, 2023, 24(24), 17476.

  • Wang, Y., et al. "Discovery, Optimization, and Evaluation of Novel N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine Analogues as Potent STAT3 Inhibitors for Cancer Treatment." Journal of Medicinal Chemistry, 2023.

  • Żurawska, K., et al. "Synthesis and Preliminary Anticancer Activity Assessment of N-Glycosides of 2-Amino-1,3,4-thiadiazoles." Molecules, 2021, 26(23), 7245.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

As a researcher or drug development professional, handling complex heterocyclic compounds requires a rigorous approach to laboratory safety and environmental compliance. 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-am...

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Author: BenchChem Technical Support Team. Date: March 2026

As a researcher or drug development professional, handling complex heterocyclic compounds requires a rigorous approach to laboratory safety and environmental compliance. 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a bioactive intermediate whose structural features—specifically the sulfur- and nitrogen-rich thiadiazole ring—demand specialized handling and disposal procedures.

This guide provides a self-validating, step-by-step operational framework for the safe handling, waste segregation, and final disposal of this compound, ensuring absolute compliance with environmental and occupational safety standards.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound.

  • The 1,3,4-Thiadiazole Core: This five-membered heteroaromatic ring contains two nitrogen atoms and one sulfur atom. While chemically stable under standard laboratory conditions, thermal degradation of this ring requires high activation energy. If subjected to standard municipal incineration (<800°C), incomplete combustion yields highly toxic intermediates. Complete destruction requires high-temperature incineration (>1000°C), which quantitatively oxidizes the heteroatoms into sulfur oxides (SOx) and nitrogen oxides (NOx) [1].

  • The 2-Amino and Phenoxy Ether Groups: The primary amine and the lipophilic 2-(4-methylphenoxy)ethyl side chain enhance the compound's bioavailability and cellular permeability. Consequently, this compound presents acute toxicity risks via oral and dermal routes, and acts as a severe skin and eye irritant [1].

Because of these structural realities, standard drain disposal or municipal trash disposal is strictly prohibited. The compound must be routed to an EPA-approved hazardous waste facility equipped with alkaline wet scrubbers to neutralize acidic combustion gases [2].

Quantitative Data & Operational Parameters

The following table summarizes the critical physicochemical parameters and safety requirements necessary for establishing your laboratory's handling protocols.

ParameterSpecification
Chemical Name 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Structural Class Heterocyclic Amine / Aryl Ether
Primary GHS Hazards Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant
Combustion Byproducts Carbon Oxides (COx), Nitrogen Oxides (NOx), Sulfur Oxides (SOx)
Required PPE Level OSHA Level C (or modified Level D with N95/P100 respirator)
Incompatibilities Strong oxidizing agents, strong acids
Mandatory Disposal Method High-Temperature Incineration with Alkaline Scrubbing

Self-Validating Handling Workflows

To ensure trustworthiness and safety, every operational procedure must include a built-in validation step. According to OSHA standard 29 CFR 1910.1450, engineering controls must be the primary method of minimizing exposure [3].

Step 1: Pre-Operation Engineering Control Check
  • Action: Conduct all weighing, transferring, and dissolution of the solid powder inside a certified chemical fume hood.

  • Validation Check: Before opening the chemical container, observe the digital airflow monitor on the fume hood. Proceed only if the face velocity reads between 80–120 feet per minute (fpm). If the alarm sounds or the velocity is out of range, halt operations immediately.

Step 2: Personal Protective Equipment (PPE) Donning
  • Action: Equip standard laboratory PPE: a fully buttoned lab coat, tightly sealing chemical splash goggles, and double-layered nitrile gloves. If handling large quantities of dry powder outside a localized exhaust system, a NIOSH-approved N95 or P100 particulate respirator is required [3].

  • Validation Check: Perform a visual inspection of your outer gloves for micro-tears by inflating them slightly with air before putting them on.

Step 3: Material Transfer
  • Action: Use an anti-static, grounded spatula to transfer the powder. This prevents aerosolization caused by static repulsion of the fine particulates.

  • Validation Check: After transfer, wipe the exterior of the source bottle with a damp, solvent-compatible tissue to ensure no microscopic dust remains on the threads or exterior glass.

Waste Segregation & Accumulation Strategy

Proper segregation prevents exothermic reactions and ensures the waste profile matches the disposal facility's requirements.

Protocol for Liquid Waste (Solvent Solutions)
  • Segregation: Collect all solvent rinsate (e.g., methanol, acetone, or DMSO used to dissolve the compound) in a designated, chemically compatible High-Density Polyethylene (HDPE) or PTFE-lined glass carboy.

  • Validation Check (Compatibility): Before adding the thiadiazole waste to an existing accumulation carboy, test a 1 mL aliquot of the carboy's current contents with pH paper. Ensure the pH is neutral or basic (pH ≥ 7). Do not mix this compound with acidic waste streams, as protonation of the amine and subsequent degradation can generate heat and pressure.

  • Labeling: Affix a GHS-compliant hazardous waste label detailing the full chemical name (no abbreviations), the primary hazards ("Toxic", "Irritant"), and the accumulation start date.

Protocol for Solid Waste (Contaminated Consumables)
  • Collection: Place all contaminated weighing boats, pipette tips, and the tissue used for exterior wiping into a thick, sealable plastic bag.

  • Validation Check: Squeeze excess air from the bag before sealing to prevent the bag from popping during transport. Place the sealed bag into a rigid, dedicated solid hazardous waste drum.

Final Disposal & Environmental Decontamination

Because of the sulfur and nitrogen content, institutional Environmental Health and Safety (EHS) teams must contract a specialized disposal facility.

The Incineration Requirement

The waste must be subjected to high-temperature incineration. The facility will utilize a primary combustion chamber to volatilize the organics, followed by a secondary chamber operating above 1000°C to destroy the heteroaromatic ring.

To manage the resulting SOx and NOx gases, the incinerator exhaust must pass through a wet scrubber system (such as a Venturi scrubber utilizing a caustic soda solution) to precipitate the acidic gases as harmless salts before atmospheric release [2].

G Start 5-[2-(4-Methylphenoxy)ethyl] -1,3,4-thiadiazol-2-amine Waste Solid Solid Waste (Powder, Contaminated PPE) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid SolidContainer Seal in Compatible HDPE Container Solid->SolidContainer LiquidContainer Segregate from Acids/Oxidizers Store in Glass/PTFE Liquid->LiquidContainer Labeling Label: Hazardous Waste Toxic, Ecotoxic SolidContainer->Labeling LiquidContainer->Labeling Incineration High-Temp Incineration (with NOx/SOx Scrubbers) Labeling->Incineration

Waste segregation and high-temperature incineration pathway for thiadiazole derivatives.

Emergency Spill Response Protocol

In the event of an accidental powder spill outside the fume hood:

  • Evacuate & Assess: Immediately step back and allow any aerosolized dust to settle.

  • Don Enhanced PPE: Upgrade to a fitted N95/P100 respirator before approaching the spill.

  • Containment (Validation Check): Do not dry sweep, as this generates toxic dust. Instead, lightly mist the spilled powder with a compatible solvent (e.g., a 10% isopropanol/water mixture) to bind the particulates. Validation: Visually confirm the powder is damp and no longer capable of becoming airborne.

  • Collection: Use a disposable plastic scoop to collect the damp mass. Place it into a solid hazardous waste container.

  • Decontamination: Wash the spill surface with soap and water, collecting all paper towels used in the process as hazardous solid waste.

References

  • National Center for Biotechnology Information (NCBI). "1,3,4-Thiadiazol-2-amine - Safety and Hazards." PubChem Compound Summary for CID 19909. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Incineration In Hazardous Waste Management & Air Pollution Control." EPA Hazardous Waste Guidelines. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
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